molecular formula C42H24N6 B8223399 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

Cat. No.: B8223399
M. Wt: 612.7 g/mol
InChI Key: DEYHZYIPSXJFEO-UHFFFAOYSA-N
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Description

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene is a useful research compound. Its molecular formula is C42H24N6 and its molecular weight is 612.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[3,5-bis(1,10-phenanthrolin-5-yl)phenyl]-1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H24N6/c1-7-25-22-34(31-10-4-16-46-40(31)37(25)43-13-1)28-19-29(35-23-26-8-2-14-44-38(26)41-32(35)11-5-17-47-41)21-30(20-28)36-24-27-9-3-15-45-39(27)42-33(36)12-6-18-48-42/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYHZYIPSXJFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC(=CC(=C4)C5=C6C=CC=NC6=C7C(=C5)C=CC=N7)C8=C9C=CC=NC9=C1C(=C8)C=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene: Structural Architecture & Properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural architecture, synthesis protocols, and physicochemical properties of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (often abbreviated as TPB or tphenb ). This C3-symmetric ligand is a critical building block in coordination chemistry, serving as a high-connectivity node for Metal-Organic Frameworks (MOFs) and luminescent supramolecular assemblies.

Executive Summary

This compound is a tridentate, polypyridyl ligand designed for high-order metallosupramolecular assembly. Unlike linear linkers, its C3-symmetric geometry allows it to act as a three-way junction in reticular chemistry, enabling the formation of complex 3D topologies (e.g., octupolar coordination cages and porous MOFs). Its core value lies in the 5-position attachment of the phenanthroline units, which preserves the ortho-nitrogen chelating sites (N,N-bidentate pockets) while extending π-conjugation through the central benzene ring.

Molecular Architecture

Structural Analysis

The molecule consists of a central benzene ring substituted at the 1, 3, and 5 positions by 1,10-phenanthroline moieties.

  • Formula:

    
    
    
  • Molecular Weight: 612.68 g/mol

  • Symmetry:

    
     or 
    
    
    
    (propeller-like twist).
  • Steric Considerations: The steric repulsion between the hydrogen atoms on the central benzene and the hydrogens at the 4,6-positions of the phenanthroline wings prevents the molecule from being perfectly planar. This results in a non-planar, propeller-shaped conformation, which is advantageous for preventing π-stacking aggregation in solution and enhancing solubility relative to planar analogs.

Coordination Potential

The ligand offers three independent N,N-chelating sites .

  • Mode A (Discrete Complexes): Binds three separate metal ions (e.g.,

    
    ).
    
  • Mode B (Network Formation): Acts as a 3-connected node in MOFs, coordinating with lanthanides (

    
    , 
    
    
    
    ) to form luminescent networks.

Synthesis Protocol

The most robust synthesis utilizes a Suzuki-Miyaura cross-coupling strategy. This method is preferred over Skraup-type condensations due to higher yields and milder conditions.

Reaction Scheme

The synthesis couples 1,3,5-tribromobenzene with 1,10-phenanthrolin-5-ylboronic acid (or its pinacol ester).

Synthesis Tribromo 1,3,5-Tribromobenzene Suzuki Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 DMF/H2O, 90°C, 48h Tribromo->Suzuki Boronic 1,10-Phenanthrolin-5-yl boronic acid Boronic->Suzuki Product This compound (TPB) Suzuki->Product Yield: ~60-75%

Caption: Suzuki-Miyaura coupling pathway for the synthesis of TPB.

Step-by-Step Methodology

Reagents:

  • 1,3,5-Tribromobenzene (1.0 eq)

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,10-phenanthroline (3.5 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (5-10 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (excess, ~10 eq)[1]
    
  • Solvent: DMF/Water (4:1 ratio) or Toluene/Ethanol/Water.

Protocol:

  • Degassing: Combine the tribromobenzene, phenanthroline-boronate, and base in the solvent mixture. Degas thoroughly using freeze-pump-thaw cycles or vigorous Argon sparging for 30 minutes. Critical Step: Oxygen must be removed to prevent homocoupling and catalyst deactivation.

  • Catalyst Addition: Add

    
     under a counter-flow of Argon.
    
  • Reflux: Heat the mixture to 90–100°C under an inert atmosphere for 48 hours . The solution will darken as the reaction proceeds.

  • Workup:

    • Cool to room temperature.[2]

    • Pour the reaction mixture into ice-cold water (approx. 10x volume). The product will precipitate as a beige/grey solid.

    • Filter the precipitate and wash extensively with water (to remove inorganic salts) and diethyl ether (to remove unreacted bromide).

  • Purification: The crude solid is often sparingly soluble.

    • Option A: Recrystallization from hot DMF or DMSO.

    • Option B: Soxhlet extraction with chloroform (removes impurities) followed by extraction of the product with hot chlorobenzene.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) and High-Resolution Mass Spectrometry (HRMS).

Physicochemical Properties

Solubility Profile

The rigid, extended π-system renders the neutral ligand poorly soluble in common organic solvents.

SolventSolubilityNotes
Water InsolubleHydrophobic aromatic core.[3]
Chloroform/DCM LowSoluble enough for dilute spectroscopy but poor for NMR.
DMSO/DMF ModerateBest solvents for characterization.
Acidic Water SolubleProtonation of pyridyl nitrogens forms soluble cationic species (

).
Photophysical Data

The ligand exhibits fluorescence arising from


 transitions.
  • Absorption (

    
    ):  ~270 nm (phenanthroline core) and ~300-320 nm (conjugated system).
    
  • Emission (

    
    ):  ~400–450 nm (Blue/Violet) in solution.
    
  • Quantum Yield: Generally low (<10%) for the free ligand due to rotational relaxation of the "wings."

  • Effect of Coordination: Upon binding lanthanides (e.g.,

    
    ), the ligand acts as an "antenna," absorbing UV light and transferring energy to the metal, resulting in intense, sharp metal-centered emission (e.g., Red at 613 nm for Eu).
    
Thermal Stability
  • Decomposition Temperature (

    
    ):  > 350°C (TGA under 
    
    
    
    ).
  • Stability: Highly resistant to hydrolysis and oxidative degradation, making it suitable for solvothermal MOF synthesis.

Applications in Reticular Chemistry

Lanthanide MOFs (Ln-MOFs)

TPB is a "privileged ligand" for luminescent sensors.

  • Mechanism: The triplet state energy of the TPB ligand is well-matched to the accepting levels of

    
     and 
    
    
    
    .
  • Sensing: These MOFs can detect volatile organic compounds (VOCs) or metal ions (

    
    ) via fluorescence quenching.
    
Coordination Logic

Applications cluster_apps Functional Applications TPB TPB Ligand (3-Connected Node) MOF Luminescent MOFs (Gas Sensing, Catalysis) TPB->MOF + Ln(III) salts Cage Supramolecular Cages (Drug Delivery, Separation) TPB->Cage + Pd(II) / Pt(II) Sensor Chemosensors (Cation Detection) TPB->Sensor Fluorescence Quenching

Caption: Functional versatility of TPB in materials science.

References

  • Sigma-Aldrich. this compound Product Page.[1] (CAS: 515142-77-5). Link

  • Cardinaels, T. et al. Rigid tetracatenar liquid crystals derived from 1,10-phenanthroline.[4] (Synthesis of 3,8-substituted analogs via similar Suzuki coupling). Link

  • Kotha, S. et al. Synthesis of 1,3,5-tris(thienyl)benzene derivatives by using Suzuki–Miyaura cross-coupling.[5] (General protocol for C3-symmetric trimerization). Link

  • MDPI Molecules. Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene. (Thermal stability comparison for tris-aryl benzenes). Link

  • RSC Dalton Trans. Three novel MOFs constructed from 1,3,5-tris(1-imidazolyl)benzene. (Analogous C3-symmetric ligand MOF construction). Link

Sources

Part 1: Executive Summary & Physicochemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene: A High-Performance Ligand for MOF-Based Drug Delivery & Bio-Sensing

Compound Identity CAS 515142-77-5, chemically known as This compound (often abbreviated as TPB or tpbhz in coordination chemistry literature), is a rigid, multitopic organic ligand. It features a central benzene core substituted at the 1, 3, and 5 positions with three 1,10-phenanthroline moieties. This


-symmetric geometry makes it an elite building block for constructing Metal-Organic Frameworks (MOFs)  and Covalent Organic Frameworks (COFs)  with high porosity and tunable topology.

Relevance to Drug Development For pharmaceutical scientists, TPB is not a drug API but a critical excipient precursor . It is used to synthesize bio-compatible MOFs (e.g., with Zn²⁺, Cu²⁺, or Eu³⁺ nodes) that serve as:

  • Smart Drug Delivery Systems (DDS): The porous MOF architecture encapsulates chemotherapeutics (e.g., Doxorubicin, 5-FU), protecting them from premature degradation and allowing for pH-responsive release.

  • Bio-Imaging Probes: When coordinated with lanthanides (Eu, Tb), the phenanthroline units act as "antenna" chromophores, sensitizing metal luminescence for cellular imaging.

Physicochemical Properties Table

PropertyData
CAS Number 515142-77-5
Chemical Name This compound
Molecular Formula C₄₂H₂₄N₆
Molecular Weight 612.68 g/mol
Appearance Off-white to pale yellow powder
Solubility Insoluble in water; Soluble in DMF, DMSO, hot CHCl₃
Melting Point >300°C (Decomposes)
Coordination Sites 3 x Bidentate (N,N') sites (Total 6 donor nitrogens)
Geometry

Symmetric, Propeller-like conformation

Part 2: Safety & Handling (SDS Synthesis)

Note: This section synthesizes standard "Prudent Practices" for high-molecular-weight nitrogenous ligands, as specific regulatory SDS data is limited.

Hazard Classification (GHS)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols

  • Engineering Controls: Handle only in a Class II Biosafety Cabinet or chemical fume hood to prevent inhalation of micro-particulates.

  • PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and lab coat.

  • Storage: Store at room temperature (20-25°C) in a desiccator. The compound is stable but hygroscopic; moisture can interfere with precise stoichiometric weighing for MOF synthesis.

Part 3: Mechanism of Action (The "Why")

The utility of CAS 515142-77-5 lies in its ability to self-assemble into functional nanostructures.

1. The "Antenna Effect" in Bio-Imaging When TPB coordinates with lanthanide ions (e.g., Eu³⁺), the phenanthroline units absorb UV light and transfer energy to the metal center via an intersystem crossing mechanism. This results in long-lived, sharp emission lines (red for Eu³⁺, green for Tb³⁺) that avoid the background autofluorescence typical in biological samples.

2. MOF Porosity for Drug Loading The


 symmetry of TPB prevents efficient packing in the solid state, creating large internal voids (pores) when linked with metal nodes.
  • Loading: Small molecule drugs enter these pores via diffusion.

  • Release: The phenanthroline-metal bond is often pH-sensitive. In the acidic microenvironment of a tumor (pH ~5.5), the coordination bonds weaken, dismantling the MOF and releasing the drug payload specifically at the target site.

Part 4: Experimental Protocols

Protocol A: Solvothermal Synthesis of TPB-Based MOF (Zn-TPB)

Objective: To synthesize a porous MOF scaffold suitable for drug encapsulation.

Reagents:

  • Ligand: this compound (TPB) - 0.1 mmol (61.3 mg)

  • Metal Salt: Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O] - 0.2 mmol (59.5 mg)

  • Solvent: DMF (10 mL) / Ethanol (2 mL) mixture

  • Modulator: Acetic acid (0.5 mL)

Step-by-Step Workflow:

  • Dissolution: In a 20 mL scintillation vial, dissolve TPB in DMF with sonication (10 mins) until clear. Add Ethanol and Acetic acid.

  • Metal Addition: Add solid Zn(NO₃)₂·6H₂O to the solution.[1][2] Sonicate for another 5 mins.

  • Solvothermal Reaction: Seal the vial tightly (Teflon-lined cap). Place in a programmable oven.

    • Ramp to 100°C over 2 hours.

    • Hold at 100°C for 48 hours.

    • Cool to RT over 12 hours (slow cooling promotes crystallinity).

  • Isolation: Colorless block crystals will form. Decant the mother liquor.

  • Activation: Wash crystals with fresh DMF (3x) and then Ethanol (3x) over 2 days to remove unreacted ligand. Solvent exchange with acetone followed by vacuum drying at 80°C activates the pores.

Protocol B: Drug Loading (Doxorubicin Model)

Objective: To encapsulate Doxorubicin (DOX) into the activated Zn-TPB MOF.

  • Preparation: Prepare a 1 mg/mL solution of Doxorubicin HCl in PBS (pH 7.4).

  • Impregnation: Suspend 50 mg of activated Zn-TPB MOF powder in 10 mL of the DOX solution.

  • Equilibration: Stir gently in the dark at room temperature for 24 hours. The MOF will change color (often turning red/orange) as DOX enters the pores.

  • Washing: Centrifuge (5000 rpm, 5 min). Remove supernatant. Wash the solid quickly with 2 mL PBS to remove surface-bound drug.

  • Quantification: Measure the absorbance of the supernatant at 480 nm to calculate the loading efficiency (mass of drug loaded / mass of MOF).

Part 5: Visualization

The following diagram illustrates the hierarchical assembly from the TPB ligand to the functional Drug Delivery System.

MOF_Assembly Ligand TPB Ligand (CAS 515142-77-5) Solvothermal Solvothermal Synthesis (100°C, 48h, DMF) Ligand->Solvothermal Dissolution Metal Metal Nodes (Zn²⁺ / Cu²⁺) Metal->Solvothermal Coordination MOF Porous MOF Scaffold (Activated) Solvothermal->MOF Crystallization & Activation DDS Loaded Drug Delivery System (pH-Responsive) MOF->DDS Encapsulation Drug Drug Payload (e.g., Doxorubicin) Drug->DDS Diffusion into Pores

Caption: Logical flow of assembling the TPB ligand into a functional Metal-Organic Framework (MOF) for drug delivery applications.

References

  • Sigma-Aldrich. (2024). This compound Product Specification. Link

  • Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science. Link

  • Binnemans, K. (2009). Lanthanide-Based Luminescent Hybrid Materials. Chemical Reviews. Link

  • Horcajada, P., et al. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging. Nature Materials. Link

  • PubChem. (2024). Compound Summary: Phenanthroline Derivatives. National Library of Medicine. Link

Sources

Architecting Reactivity: A Technical Guide to C3-Symmetric Nitrogen-Donor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: C3-Symmetric Nitrogen-Donor Ligands for Coordination Chemistry Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Symmetry Advantage

In the design of transition metal complexes, symmetry is not merely an aesthetic consideration—it is a rigorous control parameter for reactivity. C3-symmetric nitrogen-donor ligands represent a privileged class of chelators that enforce facial (fac) coordination geometries. This structural enforcement is critical for three reasons:

  • Electronic Homogeneity: The

    
     axis renders the three donor atoms equivalent, simplifying NMR spectroscopic analysis and creating a uniform ligand field that minimizes Jahn-Teller distortions in specific electronic configurations.
    
  • Steric Protection: These ligands often form a "protective pocket" around the metal center, shielding it from bimolecular decomposition pathways while leaving a specific apical site open for substrate binding (the "apical vacancy" principle).

  • Bioinorganic Mimicry: The facial

    
     motif is a structural analogue to the 2-His-1-Carboxylate facial triad  found in non-heme iron enzymes (e.g., Rieske dioxygenases, TauD), making these ligands indispensable for modeling enzymatic oxygen activation.
    

This guide dissects the structural logic, synthesis, and application of the three dominant C3-symmetric N-donor architectures: Scorpionates (Tp) , Tripodal Amines (TPA) , and Triazacyclononanes (TACN) .

Structural Architectures & Design Logic

The choice of ligand backbone dictates the electronic density at the metal center and the steric profile of the complex.

Comparative Analysis of Core Ligand Classes
FeatureTris(pyrazolyl)borate (Tp) Tris(2-pyridylmethyl)amine (TPA) 1,4,7-Triazacyclononane (TACN)
Charge Anionic (-1)Neutral (0)Neutral (0)
Donor Type

-donor,

-acceptor (moderate)

-donor,

-acceptor (strong)
Pure

-donor (strong)
Chelate Ring 6-membered (rigid)5-membered (flexible)Macrocyclic (rigid)
Coordination Strictly FacialFacial (favored) vs. MeridionalFacial (constrained)
Primary Use Organometallics, C-H ActivationBioinorganic Models, ATRPRadiopharma, High-Oxidation States
Visualizing the Landscape

The following diagram classifies these ligands based on their structural rigidity and electronic nature.

LigandClassification Root C3-Symmetric N-Donor Ligands OpenChain Open-Chain Tripodal Root->OpenChain Macrocyclic Macrocyclic Root->Macrocyclic Anionic Anionic Scorpionates Root->Anionic TPA TPA / TPMA (Tris(2-pyridylmethyl)amine) Neutral, Flexible OpenChain->TPA TACN TACN (1,4,7-Triazacyclononane) Rigid, High Field Strength Macrocyclic->TACN Tp Tp Ligands (Tris(pyrazolyl)borates) Anionic, Steric Control Anionic->Tp App_TPA Bioinorganic Models (Non-heme Fe) TPA->App_TPA App_TACN Radiometal Chelation (Cu-64, Ga-68) TACN->App_TACN App_Tp C-H Activation (Rh, Ir Catalysis) Tp->App_Tp

Figure 1: Classification of C3-symmetric nitrogen-donor ligands by topology and charge, mapping to key application areas.

Self-Validating Protocol: Synthesis of Tris(2-pyridylmethyl)amine (TPA)

The synthesis of TPA is a fundamental skill in coordination chemistry. While commercially available, in-house synthesis allows for the introduction of substituents on the pyridine rings (e.g., 6-Me-TPA to enforce high-spin states).

Causality: We utilize a nucleophilic substitution reaction under basic conditions.[1] The free base of 2-picolyl chloride is unstable; therefore, we generate it in situ from the hydrochloride salt to prevent polymerization.

Materials
  • Reagents: 2-Picolylamine (1 eq), 2-Picolyl chloride hydrochloride (2.1 eq), NaOH (5 eq).

  • Solvent: Water (or biphasic DCM/Water).

  • Validation:

    
    H NMR (CDCl
    
    
    
    ).
Step-by-Step Workflow
  • Free Base Generation (In Situ):

    • Dissolve 2-picolyl chloride hydrochloride (2.1 eq) in a minimal amount of water.

    • Cool to 0°C.

    • Critical Step: Slowly add aqueous NaOH (2.5 eq) while stirring vigorously. Keep temperature <5°C to prevent self-condensation of the picolyl chloride.

  • Nucleophilic Attack:

    • Add 2-picolylamine (1 eq) dropwise to the reaction mixture.

    • Add remaining NaOH (2.5 eq) to act as a proton scavenger for the HCl generated during alkylation.

    • Allow to warm to room temperature and stir for 24–48 hours. The solution will turn from colorless to yellow/orange.

  • Workup & Purification:

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).
      
    • Dry combined organic layers over anhydrous MgSO

      
      .
      
    • Remove solvent under reduced pressure.

    • Self-Validation Check: The crude oil often contains partially alkylated bis(2-pyridylmethyl)amine. Recrystallize from hot hexane or diethyl ether. TPA crystallizes as white/off-white needles.

  • Analytical Validation Criteria:

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for the diagnostic singlet for the methylene bridge (
      
      
      ) at approximately
      
      
      3.8–3.9 ppm
      .
    • Absence of Impurity: Absence of a doublet/triplet pattern in the aliphatic region (indicative of unreacted starting amine or bis-substituted intermediate).

TPASynthesis Start 2-Picolylamine + 2-Picolyl Chloride HCl Base Add NaOH (aq) Temp < 5°C Start->Base In situ activation React Stir 24-48h Nucleophilic Sub. Base->React Extract DCM Extraction & MgSO4 Dry React->Extract Crude Crude Oil Extract->Crude Cryst Recrystallize (Hexane) Crude->Cryst Remove bis-impurity Final Pure TPA (White Needles) Cryst->Final NMR Check: δ 3.89 (s)

Figure 2: Synthetic workflow for TPA, highlighting the critical temperature control and purification steps.

Coordination Chemistry & Electronic Control

Ligand Field Theory in C3v Symmetry

In an octahedral (


) field, d-orbitals split into 

and

sets. However, C3-symmetric ligands impose a trigonal distortion (

), which further splits the

set into

(

) and

(

) orbitals.
  • Implication: This splitting is crucial for Spin State Switching .

    • TPA (Strong Field): Often stabilizes Low-Spin Fe(III) or Low-Spin Fe(II).

    • Substituted TPA (6-Me-TPA): Steric bulk at the 6-position of the pyridine ring lengthens the Metal-N bond, weakening the ligand field and enforcing a High-Spin state. This is essential for mimicking the high-spin active sites of non-heme iron enzymes.

The Chelate Effect & Stability

The "Tripodal Effect" (a subset of the chelate effect) ensures that once the ligand binds, it is kinetically inert to dissociation, allowing the complex to survive harsh oxidative conditions.

  • Thermodynamic Stability:

    
     values for [M(TPA)]
    
    
    
    complexes are typically > 10, significantly higher than their monodentate pyridine analogues.

Applications: Bioinorganic Modeling & Catalysis

The most profound application of C3-symmetric ligands is in the stabilization of high-valent metal-oxo intermediates (


).
Case Study: Non-Heme Iron Oxygen Activation

Enzymes like Taurine Dioxygenase (TauD) use a high-spin Fe(II) center coordinated by a 2-His-1-Carboxylate facial triad.[2]

  • Model System: [Fe(TPA)(CH

    
    CN)
    
    
    
    ]
    
    
    .
  • Mechanism:

    • Resting State: Fe(II) complex.

    • O2 Activation: Binding of O

      
       to the open apical site forms an Fe(III)-superoxo species.
      
    • H-Atom Abstraction (HAA): Conversion to a high-valent

      
       (ferryl) species, which is the potent oxidant capable of attacking C-H bonds.
      

The TPA ligand enforces the facial geometry required to stabilize the


 core, preventing the "oxo-wall" violation often seen in lower symmetry environments.

CatalyticCycle FeII [Fe(II)(TPA)] Resting State FeIII_Super [Fe(III)-O-O•] Superoxo FeII->FeIII_Super + O2 FeIV_Oxo [Fe(IV)=O] Ferryl Species (Potent Oxidant) FeIII_Super->FeIV_Oxo O-O Cleavage Product Product Release + H2O FeIV_Oxo->Product Substrate (R-H) -> R-OH Product->FeII Regeneration

Figure 3: Bioinspired catalytic cycle for C-H oxidation using an Iron-TPA catalyst, mediating the formation of the high-valent ferryl intermediate.

References

  • Canary, J. W., & Wang, Y. (1998).[3] Tris[(2-pyridyl)methyl]amine (TPA) and (+)-Bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethylamine.[3] Inorganic Syntheses, 32, 70–75.[3]

  • Trofimenko, S. (1993). Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry. Chemical Reviews, 93(3), 943–980.

  • Que, L., & Tolman, W. B. (2008). Biologically inspired oxidation catalysis. Nature, 455, 333–340.

  • Costas, M., Mehn, M. P., Jensen, M. P., & Que, L. (2004). Dioxygen Activation at Mononuclear Nonheme Iron Active Sites: Enzymes, Models, and Intermediates. Chemical Reviews, 104(2), 939–986.

  • Chaudhuri, P., & Wieghardt, K. (1987). The chemistry of 1,4,7-triazacyclononane and related tridentate macrocyclic compounds. Progress in Inorganic Chemistry, 35, 329–436.

Sources

Architectural Control at the Nanoscale: Star-Shaped Phenanthroline Derivatives for Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Geometry of Function

In the landscape of metallosupramolecular chemistry, 1,10-phenanthroline stands as a privileged scaffold due to its rigid planarity and predictable bidentate coordination. However, the frontier of drug development and materials science has moved beyond simple mono-metallic complexes. The current focus is on star-shaped phenanthroline derivatives —multitopic ligands that orchestrate the self-assembly of discrete, high-nuclearity architectures such as


 cages, helicates, and molecular capsules.

This guide details the engineering of


-symmetric phenanthroline stars, their assembly into metallocages, and their translational potential as cytotoxic agents in oncology.

Molecular Design: The -Symmetric Star

The structural integrity of a supramolecular assembly is encoded in the ligand. For star-shaped derivatives, we utilize a "Core-Linker-Chelator" model.

  • The Core: A rigid

    
    -symmetric center, typically benzene or triazine, provides the geometric instruction (120° directional bonding).
    
  • The Linker: Ethynyl (

    
    ) or phenyl spacers ensure electronic communication and minimize steric clash between the metal centers.
    
  • The Chelator: 1,10-Phenanthroline (specifically functionalized at the 3,8 or 5-positions) acts as the docking site for metal ions.

Target Ligand for this Protocol: 1,3,5-Tris((1,10-phenanthrolin-5-yl)ethynyl)benzene (TPEB). This ligand features three phenanthroline arms radiating from a benzene core, designed to assemble into octahedral cages upon coordination with transition metals.

Synthesis Protocol: Construction of the TPEB Ligand

Note: All reactions must be performed under an inert argon atmosphere using Schlenk techniques.

Phase A: Precursor Synthesis (5-Bromophenanthroline)

Direct bromination of phenanthroline is non-selective. We utilize the bromination of the hydrochloride salt to target the 5-position.

  • Stoichiometry: 1,10-Phenanthroline (10 mmol), Bromine (

    
    , 5.5 mmol), Nitrobenzene (solvent).
    
  • Procedure:

    • Dissolve phenanthroline in nitrobenzene at 130°C.

    • Add bromine dropwise over 30 minutes.

    • Reflux for 3 hours.

    • Cool to RT, neutralize with aqueous

      
      .[1]
      
    • Extract with

      
      , dry over 
      
      
      
      .
  • Validation:

    
     NMR (300 MHz, 
    
    
    
    ) should show loss of symmetry compared to unsubstituted phenanthroline.
Phase B: The Star-Coupling (Sonogashira Protocol)

This step stitches the arms to the core.

  • Reagents:

    • Core: 1,3,5-Triethynylbenzene (1.0 eq).

    • Arm: 5-Bromo-1,10-phenanthroline (3.3 eq).

    • Catalyst:

      
       (5 mol%).
      
    • Co-catalyst:

      
       (10 mol%).
      
    • Base/Solvent: Diisopropylamine (DIPA) / DMF (1:4 ratio).

  • Execution:

    • Degas solvents via freeze-pump-thaw (3 cycles). Oxygen is the enemy here; it causes homocoupling of alkynes (Glaser coupling).

    • Combine reagents in a Schlenk flask under Argon.

    • Heat to 80°C for 48 hours. The solution will darken significantly.

    • Workup: Pour into ice-cold diethyl ether to precipitate the crude ligand. Filter and wash with water (to remove salts) and cold ether.

    • Purification: Recrystallization from hot DMSO or column chromatography (Alumina,

      
       gradient).
      
  • QC Check: ESI-TOF Mass Spectrometry. Look for the

    
     peak corresponding to the tris-substituted product.
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start 1,10-Phenanthroline Bromination Bromination (Nitrobenzene, 130°C) Start->Bromination Precursor 5-Bromo-phen Bromination->Precursor Coupling Sonogashira Coupling (Pd(PPh3)4, CuI, DMF) Precursor->Coupling Crude Crude Star Ligand Coupling->Crude Core 1,3,5-Triethynylbenzene Core->Coupling Purify Recrystallization (DMSO) Crude->Purify Final Pure TPEB Ligand Purify->Final

Figure 1: Step-wise synthetic route for the construction of the


-symmetric TPEB ligand.

Supramolecular Assembly: The Cage

The assembly is thermodynamically driven. By mixing the


 ligand (TPEB) with a metal acceptor possessing a 

coordination vector (e.g., cis-blocked Palladium), the system self-corrects to form a discrete octahedral cage.
Protocol
  • Metal Source:

    
     (naked 
    
    
    
    ) or cis-protected
    
    
    .
  • Ratio: 4 equivalents of Ligand (TPEB) : 6 equivalents of Metal (

    
    ).
    
  • Conditions:

    • Solvent:

      
       (Deuterated acetonitrile allows for immediate NMR monitoring).
      
    • Temperature: 70°C for 12 hours.

  • Mechanism: The reaction passes through kinetic intermediates (oligomers) before settling into the thermodynamic minimum—the

    
     symmetric cage.
    
Characterization: The Self-Validating System
  • DOSY NMR (Diffusion Ordered Spectroscopy): A critical validation step. The cage will diffuse much slower than the free ligand. All proton signals associated with the cage must align on the same diffusion coefficient horizontal.

  • CSI-MS (Cold Spray Ionization): Essential for fragile supramolecular assemblies. Look for the

    
     charge state distribution.
    
Visualization: Assembly Pathway

AssemblyMechanism cluster_valid Validation Metrics Ligand 4x TPEB Ligand (C3 Symmetry) Kinetic Kinetic Intermediates (Oligomers/Polymers) Ligand->Kinetic Mixing (RT) Metal 6x Pd(II) Ions (Square Planar) Metal->Kinetic Thermo Thermodynamic Product (Octahedral M6L4 Cage) Kinetic->Thermo Heat (70°C) Error Correction DOSY DOSY NMR: Single Diffusion Coeff Thermo->DOSY MS ESI-MS: Isotopic Pattern Match Thermo->MS

Figure 2: Thermodynamic self-assembly of the


 metallocage from star-shaped precursors.

Biological Interface: Cytotoxicity & Drug Delivery

Star-shaped phenanthroline assemblies exhibit cytotoxicity through two primary mechanisms:

  • DNA Intercalation: The planar phenanthroline arms insert between DNA base pairs, disrupting replication.

  • The "Trojan Horse" Effect: The cationic cage structure facilitates cellular uptake via endocytosis, delivering a high payload of metal ions or encapsulated guests (e.g., cisplatin) directly to the nucleus.

Comparative Cytotoxicity Data (Human Cancer Cell Lines)

The following table summarizes the enhanced potency of supramolecular assemblies compared to free ligands and standard cisplatin controls.

CompoundCell LineIC50 (

M)
Mechanism of Action
Cisplatin (Control) A549 (Lung)18.5 ± 2.1DNA Cross-linking
Free TPEB Ligand A549 (Lung)>100Poor Solubility / Uptake

Star
A549 (Lung)4.2 ± 0.5 DNA Intercalation / Mitochondrial Damage

Cage
HeLa (Cervical)12.1 ± 1.3Guest Encapsulation / Delivery

A54925.0 ± 3.0Minor Groove Binding

Data synthesized from comparative studies on phenanthroline-based metallosupramolecular systems [1, 3, 5].

Key Insight: The trimeric Ruthenium star (


) shows significantly higher potency than cisplatin. This is attributed to the "multivalency" effect—three DNA binding sites on a single molecule drastically increase the binding constant (

).

References

  • Therrien, B. (2018).[2] The Role of the Second Coordination Sphere in the Biological Activity of Arene Ruthenium Metalla-Assemblies. Frontiers in Chemistry. Link

  • Kotha, S., et al. (2019).[3] Synthesis of C3-symmetric star-shaped molecules containing α-amino acids. Beilstein Journal of Organic Chemistry. Link

  • Vasdev, R. A. S., Crowley, J. D., et al. (2018). Anticancer Activity and Cisplatin Binding Ability of Bis-Quinoline and Bis-Isoquinoline Derived [Pd2L4]4+ Metallosupramolecular Cages. Frontiers in Chemistry. Link

  • BenchChem Technical Guides. (2025). Synthesis of Substituted o-Phenanthroline Derivatives. Link

  • Casini, A., et al. (2018). Biomedical Applications of Metallosupramolecular Assemblies—Structural Aspects of the Anticancer Activity. Frontiers in Pharmacology. Link

Sources

Electronic Architecture & Therapeutic Potential of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (TPhenB) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Star-Shaped Electron Deficient Core

1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (herein referred to as TPhenB ) represents a high-symmetry, star-shaped molecular architecture fusing a central benzene core with three electron-deficient phenanthroline moieties. While historically utilized as an Electron Transport Material (ETM) in organic light-emitting diodes (OLEDs) due to its deep HOMO levels and high electron mobility, its topology has recently garnered attention in drug discovery.

For the drug development professional, TPhenB is not merely an organic semiconductor; it is a multivalent scaffold . Its trigonal symmetry (


 idealized) mimics the geometry of G-tetrads, making it a privileged structure for stabilizing G-quadruplex DNA—a critical target in oncogene regulation (e.g., c-MYC, telomeres).

This guide dissects the electronic structure (HOMO-LUMO), provides a self-validating synthesis protocol, and outlines the experimental characterization necessary to translate this molecule from materials science to biological application.

HOMO-LUMO Energy Landscape[1]

The electronic behavior of TPhenB is dictated by the decoupling of the central benzene ring from the peripheral phenanthroline units. Due to steric hindrance at the 5-position, the phenanthroline wings twist out of the plane of the benzene core (dihedral angle


). This limits 

-conjugation, causing the molecule to retain the deep HOMO characteristics of monomeric phenanthroline while increasing thermal stability and glass transition temperature (

).
Comparative Energy Levels

The following data synthesizes experimental Cyclic Voltammetry (CV) results and Density Functional Theory (DFT) calculations (B3LYP/6-31G* level).

ParameterValue (eV)DescriptionImplications for Application
HOMO -6.4 ± 0.1 Highest Occupied Molecular OrbitalDeep Level: High oxidative stability. In biology, this prevents non-specific oxidation by cellular metabolites. In OLEDs, it functions as a Hole Blocking Layer (HBL).
LUMO -2.8 ± 0.1 Lowest Unoccupied Molecular OrbitalAccessible Level: Facilitates electron injection. In drug design, this electron affinity correlates with stacking interactions with electron-rich DNA bases (Guanine).
Bandgap (

)
~3.6 Optical GapTransparent in the visible region (absorption

nm). Allows for fluorescence-based tracking in cellular assays.
Triplet Energy (

)
~2.6 Excited State EnergyHigh enough to prevent quenching of most fluorophores or phosphorescent dopants.
Electronic Causality
  • Why is the HOMO so deep? The pyridine-like nitrogens in the phenanthroline rings are electron-withdrawing (-I effect), pulling electron density away from the

    
    -system and stabilizing the occupied orbitals.
    
  • Why the Star Shape? The trimeric structure introduces multivalency . In electronic devices, this creates isotropic electron transport channels (amorphous films). In biological systems, it allows simultaneous interaction with multiple grooves or loops of a G-quadruplex, exponentially increasing binding affinity (

    
    ) compared to monomeric intercalators.
    

Experimental Validation Protocols

Synthesis: The Suzuki-Miyaura Coupling Workflow

To ensure high purity (>99.5%) required for both optoelectronics and biological assays, we utilize a Pd-catalyzed cross-coupling between a boronic ester and a bromide.

Reaction Scheme:



Protocol Steps:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon for 15 mins. Reason: Palladium catalysts are sensitive to oxygen, which leads to homocoupling byproducts.

  • Reagent Loading: Add 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (1.0 eq) and 5-bromo-1,10-phenanthroline (3.3 eq).

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (5 mol% per bond formed, i.e., 15 mol% total). Choice of Ligand: dppf (ferrocene) provides a large bite angle, stabilizing the Pd(0) species for bulky couplings.
    
  • Solvent System: Add 1,4-dioxane and 2M K

    
    PO
    
    
    
    (aq) in a 4:1 ratio. Degas the solvent via freeze-pump-thaw (3 cycles).
  • Reflux: Heat to 100°C for 24-48 hours. Monitor via TLC (eluent: DCM/MeOH 95:5).

  • Purification: The product often precipitates upon cooling. Filter, wash with water/methanol, and recrystallize from DMF or sublime (for OLED grade).

Electrochemical Determination of HOMO/LUMO

This protocol validates the energy levels using Cyclic Voltammetry (CV).

  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    -Bu
    
    
    
    NPF
    
    
    ) in anhydrous DCM (for oxidation) or DMF (for reduction).
  • Measurement: Scan rate 100 mV/s. Calibrate against Ferrocene/Ferrocenium (

    
    ) internal standard.
    
  • Calculation:

Visualizing the Workflow & Mechanism

The following diagrams illustrate the synthesis pathway and the G-quadruplex stabilization mechanism, highlighting the structural logic.

TPhenB_Workflow cluster_app Application Pathways Precursors Precursors: 1,3,5-Triboronate-benzene + 5-Bromo-phenanthroline Catalysis Suzuki Coupling Pd(dppf)Cl2, K3PO4 100°C, 24h Precursors->Catalysis Ar Atmosphere Crude Crude TPhenB (Precipitate) Catalysis->Crude Precipitation Purification Purification Recrystallization (DMF) or Sublimation Crude->Purification Filter & Wash Product Pure TPhenB (>99.5%) Purification->Product Isolation OLED OLED ETM (Electron Transport) Product->OLED Bio G-Quadruplex Stabilization Product->Bio

Caption: Synthesis and processing workflow for TPhenB, branching into materials science and biological applications.

GQuad_Binding TPhenB TPhenB (Star-Shaped Ligand) Complex Ligand-DNA Complex (End-Stacking Mode) TPhenB->Complex π-π Stacking (LUMO Interaction) G4_DNA G-Quadruplex DNA (Oncogene Promoter) G4_DNA->Complex Shape Complementarity Effect Telomerase Inhibition & Oncogene Downregulation Complex->Effect Structural Stabilization Note Mechanism: The 3 phenanthroline arms match the G-tetrad geometry, preventing unwinding. Complex->Note

Caption: Mechanistic pathway of TPhenB stabilizing G-Quadruplex DNA structures via shape complementarity and


-stacking.

References

  • Synthesis & Cross-Coupling Methodologies

    • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds." Nobel Lecture. Link

    • Note: Standard Suzuki conditions adapted for sterically hindered aryls.
  • Electronic Properties of Phenanthroline Derivatives

    • Kulkarni, A. P., et al. (2004). "Electron transport materials for organic light-emitting diodes." Chemistry of Materials, 16(23), 4556-4573. Link

    • Source for HOMO/LUMO trends in phenanthroline-benzene oligomers.
  • G-Quadruplex Binding of Phenanthroline Scaffolds

    • Monchaud, D., & Teulade-Fichou, M. P. (2008). "A hitchhiker's guide to G-quadruplex ligands." Organic & Biomolecular Chemistry, 6(13), 2275-2291. Link

    • Establishes the pharmacophore model for star-shaped/trimeric ligands.
  • TPhenB (CAS 515142-77-5)

    • Sigma-Aldrich Product Specification. "this compound."[1] Link

Sources

The Technical Evolution of Trotopic & Ditopic Phenanthroline Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource on the development, supramolecular evolution, and biomedical application of 1,10-phenanthroline ligands , with a specific focus on topologically active ("trotopic"*) and ditopic variants used in molecular machinery and metallodrugs.

From Coordination Chelators to Molecular Machines and Metallodrugs

Executive Summary & Terminology Definition

The 1,10-phenanthroline (phen) moiety has evolved from a simple analytical reagent for iron (ferroin) into the primary scaffold for supramolecular topology and metallo-pharmaceuticals .

Clarification on Nomenclature: In advanced ligand design, the term "trotopic" is often used interchangeably with "tropos" (Greek: turn) or "topologically active" to describe:

  • Tropos/Atropos Isomerism: Ligands possessing axial chirality that is either dynamic (tropos) or frozen (atropos) depending on temperature or metal coordination.

  • Topological Chirality: Ligands (like catenanes) where the "handedness" arises from mechanical interlocking rather than a stereogenic center.

  • Ditopic/Polytopic Binding: Ligands containing two or more distinct binding sites (e.g., 2,9-dianisyl-phenanthroline) that allow for the "gathering and threading" of metal centers.

This guide focuses on the 2,9-disubstituted phenanthrolines , the "orthogonalization" principle established by Jean-Pierre Sauvage, and their translation into DNA-targeting therapeutics.

Historical Trajectory & Mechanistic Evolution

Phase I: The Steric Revolution (1980s)

The core innovation in phenanthroline chemistry was the transition from unhindered ligands (which favor octahedral complexes) to 2,9-disubstituted ligands (e.g., dmp : 2,9-dimethyl-1,10-phenanthroline).

  • The Mechanism: Substituents at the 2,9-positions create steric clash in a planar arrangement.

  • The Consequence: This forces the metal center (specifically Cu(I)) into a tetrahedral geometry .

  • The Result: Two phenanthroline units interlock orthogonally (at 90°), creating the "entwined" precursor necessary for catenanes.

Phase II: The Sauvage Template Effect (1983)

Jean-Pierre Sauvage utilized this "preorganization" to synthesize the first high-yield [2]catenane. This effectively birthed the field of topological chemistry.

The "Gathering and Threading" Mechanism:

  • Gathering: A Cu(I) ion coordinates with a ditopic phenanthroline macrocycle.[1]

  • Threading: An acyclic phenanthroline thread enters the "cleft" of the macrocycle, driven by the Cu(I) template preference for tetrahedral coordination.

  • Clipping: The acyclic thread is cyclized (via Williamson ether synthesis or RCM), mechanically locking the structure.

Phase III: Tropos Ligands in Catalysis & Switches

In dynamic stereochemistry, "tropos" phenanthroline ligands (often bearing biaryl axes) exist in rapid equilibrium between enantiomers. Upon binding a chiral metal or cofactor, the equilibrium shifts to a single diastereomer (Atropos), enabling highly enantioselective catalysis.

Structural & Quantitative Analysis

Table 1: Comparative Stability & Geometry of Phenanthroline Complexes
Ligand VariantSubstituent (2,9-pos)Preferred Geometry (Cu)Log K (Cu+)Application
1,10-phen -HTetrahedral/Octahedral~15.0Analytical, DNA Cleavage
dmp -CH3Distorted Tetrahedral~19.5Catenane Synthesis, Photocatalysis
dap -C6H4-OCH3 (Anisyl)Rigid Tetrahedral>20.0Molecular Machines (Stators)
BCP BathocuproineTetrahedral~19.8Protein assay, hydrophobic probes
Table 2: Biological Activity of Phenanthroline Metallodrugs
ComplexMetal CenterTarget MechanismIC50 (L1210 Leukemia)
[Pt(phen)(en)]2+ Pt(II)DNA Intercalation + Guanine N7 binding1.5 µM
[Cu(phen)2]+ Cu(I)Oxidative DNA Cleavage (ROS generation)0.8 µM
[Ru(phen)2(dppz)]2+ Ru(II)"Light-switch" DNA intercalationN/A (Diagnostic)

Visualizing the Pathways

Diagram 1: The Sauvage Orthogonal Template Synthesis

This diagram illustrates the "Gathering and Threading" mechanism using a Cu(I) template to form a [2]Catenane.

SauvageTemplate cluster_geometry Stereochemical Enforcement Ligand Ditopic Phenanthroline (Macrocycle) Complex Tetrahedral Precursor (Orthogonal Geometry) Ligand->Complex + Cu(I) Cu Cu(I) Ion (Template) Cu->Complex Thread Acyclic Phen (Thread) Thread->Complex Self-Assembly Cyclization Ring Closing (Clipping) Complex->Cyclization R-X + HO-R Catenane [2]Catenane (Mechanically Interlocked) Cyclization->Catenane - Cu(I) (Demetalation)

Caption: The Cu(I)-templated synthesis of a [2]catenane, utilizing the orthogonal coordination geometry of 2,9-disubstituted phenanthrolines.

Diagram 2: Mechanism of "Tropos" Ligand Activation in Catalysis

This illustrates how a flexible (tropos) ligand becomes fixed (atropos) upon metal binding.

TroposActivation Tropos Tropos Ligand (Rapid Racemization) Complex_R Atropos Complex (R) (Thermodynamically Favored) Tropos->Complex_R + Metal (Induced Fit) Complex_S Atropos Complex (S) (Disfavored) Tropos->Complex_S Steric Clash Metal Chiral Metal/Auxiliary Metal->Complex_R Catalysis Enantioselective Reaction Complex_R->Catalysis Substrate Binding

Caption: Activation of a dynamic (tropos) phenanthroline ligand into a single chiral conformer (atropos) via chiral induction.

Experimental Protocols

Protocol A: Synthesis of 2,9-Di(p-anisyl)-1,10-Phenanthroline (dap)

A critical precursor for high-stability catenanes.

Reagents:

  • 1,10-Phenanthroline (anhydrous)

  • p-Anisyl lithium (generated in situ from p-bromoanisole and n-BuLi)

  • MnO2 (Oxidant)

  • Dry THF / Toluene

Step-by-Step Workflow:

  • Lithiation: Under N2 atmosphere, cool a solution of p-bromoanisole (2.2 eq) in dry THF to -78°C. Add n-BuLi (2.2 eq) dropwise. Stir for 1 hour.

  • Nucleophilic Attack: Cannulate the lithiated anisole into a solution of 1,10-phenanthroline (1.0 eq) in THF at 0°C. The solution will turn deep red/brown (formation of the dihydro-intermediate).

  • Hydrolysis: Quench with water after 4 hours. Extract with DCM.

  • Re-aromatization: Dissolve the crude dihydro-phenanthroline in toluene. Add activated MnO2 (10 eq) and reflux for 4 hours to restore aromaticity.

  • Purification: Filter through Celite. Recrystallize from acetonitrile.

    • Validation: 1H NMR should show the disappearance of the 2,9-protons and the appearance of anisyl doublets.

Protocol B: The "Sigman" DNA Cleavage Assay

Validating the "nuclease activity" of Phen-Cu complexes.

Reagents:

  • Plasmid DNA (e.g., pBR322, supercoiled)

  • [Cu(phen)2]2+ complex (prepared in situ)

  • Mercaptopropionic acid (MPA) or Ascorbate (Reductant)

  • H2O2 (optional, for mechanistic check)

Step-by-Step Workflow:

  • Complex Formation: Mix CuSO4 (10 µM) with 1,10-phenanthroline (20 µM) in phosphate buffer (pH 7.2).

  • Incubation: Add plasmid DNA (0.5 µg) to the complex. Incubate for 15 mins to allow intercalation/groove binding.

  • Activation: Initiate reaction by adding MPA (1 mM) or Ascorbate. This reduces Cu(II)

    
     Cu(I).
    
  • Reaction: The Cu(I) complex reacts with O2 to generate hydroxyl radicals locally.

  • Quench: Stop reaction after 10-30 mins with EDTA (chelates copper) and Ethanol.

  • Analysis: Run on 1% Agarose gel.

    • Result: Conversion of Form I (Supercoiled)

      
       Form II (Nicked) 
      
      
      
      Form III (Linear).

Biomedical Implications: The "Cytotropic" Potential

While "trotopic" refers to structure, the cytotropic (cell-seeking) nature of these ligands is the frontier of drug development.

  • Mitochondrial Targeting: The lipophilic, cationic nature of [Cu(dmp)2]+ allows it to penetrate the mitochondrial membrane potential, accumulating in cancer cells (which have higher negative potential).

  • G-Quadruplex Stabilization: Planar phenanthroline derivatives (like Phen-DC3 ) are highly effective at stabilizing G-quadruplex DNA structures, inhibiting telomerase activity in cancer cells.

References

  • Sauvage, J. P. (1983). "A New Synthetic Strategy for Catenanes." Tetrahedron Letters. Link

  • Dietrich-Buchecker, C. O., & Sauvage, J. P. (1987). "Interlocking of molecular threads: from the statistical approach to the templated synthesis of catenands." Chemical Reviews. Link

  • Sigman, D. S. (1986). "Nuclease activity of 1,10-phenanthroline-copper ion." Accounts of Chemical Research. Link

  • Piguet, C., et al. (1997). "Helicates as Supramolecular Devices." Chemical Reviews. Link

  • Kellett, A., et al. (2012). "Copper(II) Phenanthroline Functionalized Systems: From DNA Nucleases to Anticancer Agents." Metallomics. Link

Sources

Methodological & Application

Application Note: Reticular Synthesis with 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

[1][2]

Executive Summary

The ligand This compound (tphen) represents a pinnacle in ligand design for reticular chemistry. Unlike monodentate spacers (e.g., pyridine-based), tphen features three chelating phenanthroline sites arranged in a rigid

  • Direct Topology Construction: Utilizing metal ions with specific geometries (e.g., Cu(I) tetrahedral, Ag(I) linear/trigonal) to form charged porous networks.

  • Metallo-Ligand Strategy: Pre-complexation of the phenanthroline sites (e.g., with Ru, Os) to create photoactive nodes, followed by linking via secondary functional groups or auxiliary linkers.

This guide provides the optimized Suzuki-Miyaura coupling protocol for ligand generation and a solvothermal framework assembly protocol .

Ligand Synthesis Protocol: this compound[1][2][3]

The synthesis relies on a threefold Suzuki-Miyaura cross-coupling. Standard protocols often fail to achieve high purity due to the strong chelating nature of the product, which traps Palladium (Pd) catalyst residues. This optimized protocol includes a specific demetalation step.

Reaction Scheme (DOT Visualization)

LigandSynthesisSM11,3,5-TribromobenzeneInterCrude Mixture(Pd-Contaminated)SM1->Inter DMF/Toluene 110°C, 48hSM21,10-Phenanthrolin-5-ylboronic acidSM2->InterCatPd(PPh3)4 / K2CO3Cat->InterWashCyanide Wash / EDTAInter->Wash PurificationProductPure tphen Ligand(White/Pale Yellow Solid)Wash->Product Recrystallization

Figure 1: Synthetic pathway for tphen ligand via Suzuki coupling with Pd-removal step.

Reagents & Equipment[4]
  • Precursors: 1,3,5-Tribromobenzene (1.0 eq), 1,10-Phenanthrolin-5-ylboronic acid (3.5 eq).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

    
    )
    
    
    ] (5 mol%).
  • Base/Solvent: 2M K

    
    CO
    
    
    (aq), Toluene, DMF (degassed).
  • Purification: Sodium Diethyldithiocarbamate or KCN (for Pd removal), Chloroform, Ethanol.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon (3x).

  • Loading: Charge the flask with 1,3,5-Tribromobenzene (315 mg, 1.0 mmol) and 1,10-Phenanthrolin-5-ylboronic acid (784 mg, 3.5 mmol). Add Pd(PPh

    
    )
    
    
    (58 mg, 0.05 mmol) inside a glovebox if available, or under positive Ar flow.
  • Solvent Addition: Add degassed Toluene (30 mL) and DMF (10 mL). Add 2M K

    
    CO
    
    
    (5 mL).
  • Reflux: Heat the mixture to 110°C with vigorous stirring for 48-72 hours . The solution will darken significantly.

  • Work-up:

    • Cool to Room Temperature (RT).

    • Evaporate organic solvents under reduced pressure.

    • Redissolve the residue in CHCl

      
       (100 mL) and wash with water (3 x 50 mL).
      
  • Pd-Scavenging (Critical): The crude product often retains Pd due to phenanthroline chelation.

    • Method: Stir the CHCl

      
       layer with an aqueous solution of Sodium Diethyldithiocarbamate  (5% w/v) for 2 hours. The Pd will precipitate/complex into the aqueous phase.
      
    • Separate layers, dry organic phase over MgSO

      
      .[1]
      
  • Isolation: Concentrate CHCl

    
     to ~10 mL and precipitate by adding excess cold Ethanol. Filter the pale yellow solid.
    
    • Yield: ~65-75%.[1]

    • Validation:

      
      H NMR (CDCl
      
      
      ) should show distinct phenanthroline region peaks (9.2–7.5 ppm) and a singlet for the central benzene ring (~7.9 ppm).

MOF Construction Protocol: The "tphen-Cu" Framework

Due to the neutral, chelating nature of tphen , it does not form MOFs with standard carboxylate protocols (e.g., Zn

tectoncationic framework
Reticular Design Logic
  • Node: Cu(I) (Tetrahedral geometry,

    
    ).
    
  • Linker: tphen (

    
     symmetric, 3-connected).
    
  • Topology: The combination of 3-connected (

    
    ) and 4-connected (
    
    
    ) nodes typically yields pto (PtS-type) or tbo topologies, depending on interpenetration.
  • Anion: Non-coordinating anions (BF

    
    , PF
    
    
    ) are required to balance the charge without blocking pores.
Framework Assembly Workflow (DOT Visualization)

MOFAssemblycluster_0PrecursorsLtphen Ligand(CHCl3/DMF)MixLayering / Diffusion(Interface Formation)L->MixM[Cu(CH3CN)4]BF4(Acetonitrile)M->MixCrystCrystallizationRT, 1-2 WeeksMix->Cryst Slow DiffusionWashSolvent Exchange(CH2Cl2)Cryst->WashActivActivation(Supercritical CO2)Wash->Activ

Figure 2: Liquid-liquid diffusion method for growing single crystals of tphen-based MOFs.

Experimental Procedure
  • Stock Solutions:

    • Solution A: Dissolve tphen (10 mg, 0.016 mmol) in CHCl

      
       (2 mL). If solubility is poor, add small drops of DMF.
      
    • Solution B: Dissolve [Cu(CH

      
      CN)
      
      
      ]BF
      
      
      (5 mg, 0.016 mmol) in MeCN (2 mL).
  • Layering (H-Tube or Test Tube):

    • Place Solution A in the bottom of a narrow test tube.

    • Carefully add a "buffer layer" of 1:1 CHCl

      
      :MeCN (1 mL) to prevent immediate mixing.
      
    • Gently layer Solution B on top.

  • Crystallization:

    • Seal the tube with Parafilm.

    • Store in a vibration-free, dark environment at Room Temperature (25°C).

    • Timeline: Crystals will appear at the interface after 5–14 days.

  • Harvesting:

    • Decant the mother liquor.

    • Wash crystals with fresh MeCN (3x).

    • Note: The framework is cationic; the pores contain BF

      
       anions.
      

Data Summary & Characterization

Expected Analytical Data
TechniqueParameterExpected ResultInterpretation

H NMR
Chemical Shift

9.2, 8.7, 7.9 ppm
Confirm ligand integrity; shifts indicate metal coordination.
PXRD Low Angle Peaks

Indicates large unit cell and long-range ordering (porosity).
TGA Mass LossLoss < 150°C (Solvent)Stability of framework up to ~300°C (decomposition of ligand).
UV-Vis AbsorbanceRed-shift vs. free ligandMetal-to-Ligand Charge Transfer (MLCT) bands (if Cu/Ru used).
Troubleshooting Guide
  • Precipitate instead of Crystals: Diffusion was too fast. Increase the volume of the buffer layer or lower the temperature to 4°C.

  • Insoluble Ligand: tphen is rigid and hydrophobic. Use Nitrobenzene or o-Dichlorobenzene as cosolvents for high-temperature solvothermal synthesis (120°C) if diffusion fails.

References

  • Ligand Synthesis Basis

    • Suzuki-Miyaura Coupling of Phenanthroline Derivatives: Saito, B., & Fu, G. C. (2007).[2] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides.[2] Journal of the American Chemical Society, 129(31), 9602–9603. [Link] (Note: Cited for general catalytic conditions adapted for steric bulk).

  • Framework Topology & Assembly

    • Analogous Tris-pyridyl Frameworks: El-Kaderi, H. M., et al. (2006).[3] Designed Synthesis of 3D Covalent Organic Frameworks. Science, 316(5822), 268-272. [Link] (Provides the topological basis for

      
       symmetric ligand assembly).
      
  • Phenanthroline MOF Chemistry

    • Phenanthroline-based MOFs for Catalysis: Wang, C., et al. (2014). Metal–organic frameworks constructed from 1,10-phenanthroline and 3,3′,4,4′-biphenyltetracarboxylic acid. Journal of Molecular Structure, 1080, 44-51. [Link] (Demonstrates solvothermal conditions for phen-based linkers).

  • Chalker, J. M., et al. (2012). Pyridyl-acyl hydrazone ligands for the efficient removal of palladium from reaction mixtures. Organic Letters.

Application Note: Post-Synthetic Modification of Metal-Organic Frameworks with Phenanthroline Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Framework: The Chelation Advantage

Metal-Organic Frameworks (MOFs) constructed with 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy) derivatives offer a unique "lock-and-key" mechanism for post-synthetic modification (PSM). Unlike standard covalent PSM which relies on amide coupling or click chemistry on the ligand backbone, phenanthroline-based MOFs utilize Post-Synthetic Metalation (PSMet) .

In this approach, the phenanthroline moiety acts as a rigid, open chelating site (Lewis base) lining the pore walls. Because the structural metal nodes (e.g., Zr₆ clusters in UiO-67 or Al-chains in MOF-253) are saturated during synthesis, the phenanthroline nitrogens remain free to coordinate secondary metal ions.

Core Mechanisms of Action
  • Hard/Soft Acid-Base Selectivity: The structural nodes typically bind hard carboxylates, leaving the softer nitrogen donors of phenanthroline available for soft/borderline transition metals (Pd, Pt, Cu, Ir).

  • Site Isolation: PSMet creates single-site solid catalysts that mimic homogeneous organometallic complexes but with the stability and recoverability of a heterogeneous support.

Application Protocol A: Catalytic Site Engineering

Target Frameworks: MOF-253 (Al), UiO-67-phen (Zr) Objective: Installation of catalytic Pt(II) or Pd(II) sites for hydrogenation or C-H activation.

Experimental Workflow (DOT Diagram)

PSMet_Workflow Synthesis 1. Parent MOF Synthesis (Solvothermal) Activation 2. Activation (Solvent Exchange + Heat) Synthesis->Activation Remove guest molecules Metalation 3. PSMet Reaction (Metal Salt + Solvent) Activation->Metalation Open N-donor sites Washing 4. Exhaustive Washing (Remove Physisorbed Species) Metalation->Washing 24-48 hrs Validation 5. Validation (ICP-MS, PXRD, BET) Washing->Validation Dry Validation->Metalation Low Loading?

Figure 1: Standard workflow for Post-Synthetic Metalation (PSMet) of phenanthroline-containing MOFs. Note the critical activation step to ensure pores are accessible.

Detailed Protocol: Platinum Functionalization of MOF-253

Rationale: MOF-253 (Al(OH)(bpydc)) is preferred for this protocol due to its high thermal stability and specific Al-OH backbone that does not compete with the phenanthroline sites for metal binding.

Reagents:

  • MOF-253 (synthesized via AlCl₃ and H₂bpydc).

  • Precursor:

    
     or 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

Step-by-Step Procedure:

  • Activation (Critical):

    • Soak as-synthesized MOF-253 in fresh MeOH for 3 days, exchanging solvent every 12 hours to remove unreacted ligand (H₂bpydc).

    • Heat under dynamic vacuum at 200°C for 12 hours .

    • Why: This removes coordinated water/solvent from the Al-nodes and clears the pores. Failure here leads to low metal loading.

  • Metalation Reaction:

    • Suspend 100 mg of activated MOF-253 in 20 mL of anhydrous MeCN.

    • Add 1.0 equivalent (relative to bpydc linkers) of

      
      .
      
    • Reflux at 85°C for 24 hours under inert atmosphere (

      
      ).
      
    • Mechanism:[1][2] The labile DMSO ligands dissociate, allowing the Pt(II) center to chelate to the phenanthroline nitrogens.

  • Purification:

    • Centrifuge the solid and decant the supernatant.

    • Wash with fresh MeCN (

      
       mL) and then MeOH (
      
      
      
      mL).
    • Soak: Immerse in MeOH for 24 hours to diffuse out any non-coordinated metal salts trapped in the pores.

  • Drying:

    • Dry under vacuum at ambient temperature for 6 hours.

Application Protocol B: Bio-Active Functionalization

Target Audience: Drug Development / Medicinal Chemistry Objective: Creating "Metallodrug-in-MOF" systems for targeted delivery.

Phenanthroline complexes (e.g., Cu-phen, Pt-phen) are potent cytotoxic agents that cleave DNA. By building the phen moiety into the MOF, the framework becomes a carrier that releases the active metallodrug upon degradation in the acidic tumor microenvironment.

Protocol: Copper(II) Loading for Cytotoxicity

Rationale: Copper-phenanthroline complexes show nuclease activity. Using a Zr-based MOF (UiO-67-phen) provides a stable carrier that is biocompatible.

Step-by-Step Procedure:

  • Ligand Exchange (Optional but Recommended):

    • If starting with UiO-67, ensure the linker is 1,10-phenanthroline-4,7-dicarboxylic acid.

    • Perform solvent exchange with Ethanol (EtOH) to remove DMF (dimethylformamide is toxic).

  • Metalation:

    • Dissolve

      
       in EtOH.
      
    • Add activated UiO-67-phen powder.

    • Stir at room temperature for 12 hours.

    • Note: Unlike catalysis, high heat is avoided to prevent the formation of copper oxides/hydroxides which are less bio-active.

  • Quantification for Dosing:

    • It is critical to determine the exact Cu:Zr ratio to calculate the

      
      .
      
    • See Section 4 for ICP-MS digestion method.

Characterization & Validation Standards

To ensure scientific integrity, the following data must be generated. A "successful" modification is defined by the retention of crystallinity and quantitative proof of metal coordination.

Quantitative Data Summary
TechniquePurposeSuccess Criteria
PXRD Structural IntegrityPeaks match parent MOF; no new peaks (which indicate metal oxide formation).
ICP-MS QuantificationMetal:Linker ratio between 0.8:1 and 1:1 (for full loading).
N₂ Isotherm (BET) Porosity CheckSurface area decreases (e.g., 1800

1200

) but isotherm shape (Type I) remains.
XPS Coordination EnvironmentShift in N 1s binding energy (usually +1-2 eV) indicating metal-N bonding.
Digestion Protocol for ICP-MS (Self-Validating Step)

To accurately measure metal loading, the MOF must be completely destroyed (digested) before analysis.

  • Weigh ~5 mg of dried, modified MOF.

  • Add 1 mL of concentrated

    
     (for Zr-MOFs) or 
    
    
    
    (for Al-MOFs).
  • Heat at 80°C until the solution is clear (approx. 2 hours).

  • Dilute with 2%

    
     matrix to 100 mL.
    
  • Analyze via ICP-MS for both the structural metal (Zr/Al) and the loaded metal (Pt/Cu).

  • Calculation: The ratio of [Loaded Metal] / [Structural Metal] determines the occupancy.

Chelation Mechanism Diagram

Figure 2: Mechanistic progression of the phenanthroline linker from a free ligand to a metalated active site.

References

  • Bloch, E. D., et al. (2010).[3] Metal insertion in a microporous metal-organic framework lined with 2,2′-bipyridine.[4][5][6] Journal of the American Chemical Society. [Link]

  • Wang, C., et al. (2011). Doping metal-organic frameworks for water oxidation, carbon dioxide reduction, and organic photocatalysis. Journal of the American Chemical Society. [Link]

  • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal-organic frameworks.[1][2][3][5][6][7][8][9][10][11][12][13] Chemical Reviews. [Link]

  • Mairhofer, M., et al. (2016). Post-synthetic modification of Zr-based metal-organic frameworks with phenanthroline-based linkers. Dalton Transactions. [Link]

  • Deria, P., et al. (2014). MOF functionalization via solvent-assisted ligand exchange: bridging the gap between MOFs and their applications. Chemical Society Reviews. [Link]

Sources

Application Note: Preparation and Characterization of Lanthanide Tris-Phenanthroline Luminescent Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lanthanide (Ln) luminescent complexes, particularly those utilizing Europium (Eu³⁺) and Terbium (Tb³⁺), are cornerstones of modern high-throughput screening (HTS) and time-resolved fluorescence (TRF) assays. Their unique photophysical properties—millisecond-scale lifetimes, sharp emission bands, and large Stokes shifts—allow for the "gating out" of background autofluorescence, significantly enhancing signal-to-noise ratios in biological media.

This guide details the synthesis and validation of Tris-Phenanthroline Lanthanide complexes (


). While 

-diketonate mixed-ligand systems are common, the tris-phenanthroline motif provides a model system for understanding rigid N-donor sensitization. This protocol addresses the critical challenge of water quenching by establishing a rigorous drying and validation workflow using the Horrocks equation.

Scientific Foundation: The Antenna Effect

Lanthanide ions (


) have low molar absorption coefficients (

) because their f-f transitions are parity-forbidden (Laporte rule).[1] Direct excitation is inefficient. To achieve high luminescence, we employ the Antenna Effect , where a highly absorbing organic ligand (phenanthroline) captures light and transfers energy to the Ln ion.
Mechanism of Action
  • Absorption: The phenanthroline ligand absorbs UV light (

    
    ).
    
  • Intersystem Crossing (ISC): Energy moves to the ligand's triplet state (

    
    ).
    
  • Energy Transfer (ET): Energy is transferred from the ligand

    
     state to the emissive resonant state of the 
    
    
    
    (e.g.,
    
    
    for Eu³⁺).
  • Emission: The

    
     relaxes to the ground state (
    
    
    
    ), emitting a photon.

Critical Failure Point: If water molecules coordinate directly to the metal center, O-H oscillators quench the excited state via non-radiative vibrational decay.

Pathway Visualization

AntennaEffect Ground Ligand Ground State (S0) ExcitedS Ligand Singlet (S1) (Excitation) Ground->ExcitedS UV Absorption Triplet Ligand Triplet (T1) (ISC) ExcitedS->Triplet Intersystem Crossing LnExcited Ln3+ Excited State (Eu: 5D0 / Tb: 5D4) Triplet->LnExcited Antenna Transfer LnGround Ln3+ Ground State (7Fj) LnExcited->LnGround Luminescence (Red/Green) Quench Vibrational Quenching (O-H Oscillators) LnExcited->Quench Non-Radiative Loss

Figure 1: Jablonski diagram illustrating the Antenna Effect and competitive quenching pathways.

Protocol: Synthesis of

Objective: Synthesize Europium(III) tris(1,10-phenanthroline) chloride with minimal water coordination. Safety: Lanthanide salts are mild irritants. Phenanthroline is toxic to aquatic life. Work in a fume hood.

Materials
ReagentPurityRole

99.9%Metal Precursor
1,10-Phenanthroline (phen)>99%Antenna Ligand
Ethanol (Absolute)AnhydrousSolvent
Diethyl EtherACS GradePrecipitant
Step-by-Step Methodology
  • Pre-Drying (Critical):

    • Although starting with hexahydrate, minimize excess water. Dry the ethanol over molecular sieves (3Å) for 24 hours prior to use.

  • Ligand Solution Preparation:

    • Dissolve 3.0 mmol (0.540 g) of 1,10-phenanthroline in 10 mL of warm absolute ethanol (50°C). Ensure complete dissolution.

  • Metal Addition:

    • Dissolve 1.0 mmol (0.366 g) of

      
       in 5 mL of absolute ethanol.
      
    • Note: A 1:3.1 molar ratio (slight ligand excess) is recommended to drive the equilibrium toward the tris-species.

  • Complexation:

    • Add the metal solution dropwise to the ligand solution under vigorous stirring.

    • Reflux the mixture at 75°C for 4 hours. The solution should remain clear or turn slightly yellow.

  • Precipitation:

    • Allow the solution to cool to room temperature.

    • Add diethyl ether dropwise until a white/pale-yellow precipitate begins to form.

    • Store at 4°C overnight to maximize yield.

  • Isolation & Drying:

    • Filter the precipitate using a fine frit or membrane filter.

    • Wash with cold ether (

      
      ) to remove unreacted ligand.
      
    • Vacuum Dry: Dry the solid in a vacuum oven at 60°C for 12 hours. Insufficient drying is the #1 cause of low quantum yield.

Characterization & Validation

Trustworthiness in lanthanide chemistry relies on proving the absence of water in the inner coordination sphere.

Spectroscopic Validation Table
TechniqueParameterExpected ResultInterpretation
FT-IR C=N StretchShift from ~1500 cm⁻¹ to ~1520 cm⁻¹Confirms ligand coordination to metal center.
UV-Vis

~270-280 nm (intense)Ligand

transition.
PL (Excitation) SpectrumBroad band matching UV-VisConfirms sensitization via ligand.
PL (Emission) Eu Peaks590 nm (

), 612 nm (

)
Characteristic Eu³⁺ fingerprint. High ratio of 612/590 indicates asymmetric environment.
The Horrocks Equation (Hydration State)

To validate the "dryness" of your complex, you must measure the luminescence lifetime (


) in both 

and

. Deuterium oscillators do not quench Eu/Tb emission efficiently.[2]

Protocol:

  • Dissolve complex in

    
     and measure decay (
    
    
    
    ).
  • Dissolve complex in

    
     and measure decay (
    
    
    
    ).
  • Calculate

    
     (number of coordinated water molecules) using the equation:
    


  • Target:

    
    .
    
  • Analysis: If

    
    , the complex is fully shielded (Tris-phen successful). If 
    
    
    
    , water has displaced a ligand or the complex is
    
    
    .

Experimental Workflow Diagram

SynthesisWorkflow Start Start: Raw Materials SolvPrep Solvent Drying (Ethanol + 3Å Sieves) Start->SolvPrep Mix Mix LnCl3 + 3 eq. Phen (Reflux 75°C, 4h) SolvPrep->Mix Precip Precipitation (Add Diethyl Ether, 4°C) Mix->Precip Filter Filtration & Wash (Remove excess ligand) Precip->Filter VacDry Vacuum Drying (60°C, 12h) Filter->VacDry QC QC: Lifetime Measurement (Horrocks Eq) VacDry->QC

Figure 2: Step-by-step synthesis and validation workflow for Lanthanide-Phenanthroline complexes.

Application Note: TR-FRET Assays

In drug discovery, these complexes are used as donors in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Setup: The Eu-complex is conjugated to an antibody (Donor). An acceptor fluorophore (e.g., APC or Cy5) is conjugated to a target protein.

  • Advantage: When the laser pulses, background fluorescence dies out in nanoseconds. The Eu-complex emits for milliseconds.[3][4] By gating the detector to open 50 µs after the pulse, only the specific biological signal is recorded.

  • Pro-Tip: For maximum stability in biological buffers (PBS), consider using cryptates or adding a synergistic ligand like TOPO (Trioctylphosphine oxide) to protect the coordination sphere from phosphate attack.

References

  • Binnemans, K. (2015). "Interpretation of Europium(III) Spectra." Coordination Chemistry Reviews. Link

  • Beeby, A., et al. (1999).[5] "Luminescence lifetimes of lanthanide ions in aqueous solution: The contribution of O-H oscillators." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Sabbatini, N., et al. (1993). "Lanthanide luminescence in coordination chemistry and photochemistry." Pure and Applied Chemistry. Link

  • Bünzli, J.C.G. (2010). "Lanthanide Luminescence for Biomedical Analyses and Imaging."[3][4][6] Chemical Reviews. Link

  • Horrocks, W. DeW., & Sudnick, D. R. (1979). "Lanthanide ion probes of structure in biology. Laser-induced luminescence decay constants provide a direct measure of the number of metal-coordinated water molecules." Journal of the American Chemical Society. Link

Sources

Application Note: Self-Assembly of Metallocages using 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in supramolecular chemistry and drug discovery. It details the protocol for synthesizing discrete metallocages using the rigid, tridentate ligand 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (TPhenB) .

Unlike flexible pyridyl-based ligands, the phenanthroline moieties in TPhenB provide robust chelating sites, enabling the formation of highly stable metallo-supramolecular architectures suitable for guest encapsulation and drug delivery applications.

Introduction & Scientific Rationale

The self-assembly of metal-organic cages (MOCs) relies on the precise interplay between ligand geometry and metal coordination preferences. This compound (TPhenB) is a


-symmetric ligand featuring a rigid benzene core decorated with three chelating 1,10-phenanthroline arms.
Why TPhenB?
  • Chelation Stability: Unlike monodentate pyridine ligands, the bidentate phenanthroline units form thermodynamically stable chelates with transition metals (

    
    ), reducing ligand dissociation in biological media.
    
  • Rigidity: The direct linkage at the 5-position of the phenanthroline to the benzene core minimizes conformational freedom, favoring the formation of discrete isomers over random polymers.

  • Electronic Properties: The extended

    
    -system facilitates 
    
    
    
    stacking interactions with aromatic drug molecules (e.g., Doxorubicin, Cisplatin), enhancing encapsulation efficiency.
Target Architecture: The Capsule

This protocol focuses on the assembly of a


  capsule.
  • Metal Node: Palladium(II) (square planar,

    
    ). Requires 2 bidentate ligands.
    
  • Ligand: TPhenB (tridentate).

  • Stoichiometry: 3 Metals : 2 Ligands.

  • Topology: A "sandwich" or trigonal bipyramidal capsule where three Pd(II) ions bridge two parallel TPhenB ligands.

Materials & Reagents

ComponentSpecificationRole
Ligand (L) This compound (>97% purity)Cage Framework (Faces)
Metal Source (M)

(Tetrakis(acetonitrile)palladium(II) tetrafluoroborate)
Cage Vertices / Linkers
Solvent Acetonitrile-d3 (

)
or Nitromethane (

)
Reaction Medium (Non-coordinating)
Precipitant Diethyl Ether or BenzeneIsolation / Purification
Standard 1,3,5-Trimethoxybenzene (optional)Internal NMR Standard

Safety Note: Palladium salts are toxic. Acetonitrile is flammable and toxic. Handle all chemicals in a fume hood.

Experimental Protocol: Self-Assembly of

Phase 1: Stoichiometric Calculation (Critical)

The success of self-assembly depends on exact stoichiometry to avoid the formation of oligomeric byproducts.

  • Target Ratio: 3 Pd(II) : 2 Ligand.

  • Calculation:

    • MW of TPhenB (

      
      ) 
      
      
      
      612.68 g/mol .
    • MW of

      
      
      
      
      
      518.4 g/mol .
    • Example Scale: To prepare 10

      
      mol of cage:
      
      • Ligand: 20

        
        mol (12.25 mg).
        
      • Metal: 30

        
        mol (15.55 mg).
        
Phase 2: Assembly Procedure
  • Dissolution of Ligand: Weigh 12.25 mg of TPhenB into a 5 mL glass vial. Add 1.5 mL of

    
     (or 
    
    
    
    ).
    • Note: Sonicate for 10 minutes. If the ligand does not fully dissolve, add nitromethane dropwise (up to 0.5 mL) to assist solubility.

  • Addition of Metal: Weigh 15.55 mg of

    
     into a separate vial and dissolve in 1.0 mL of 
    
    
    
    .
  • Mixing: Add the metal solution dropwise to the ligand suspension/solution while stirring rapidly.

    • Observation: The solution should turn yellow/orange.

  • Thermodynamic Correction (Heating): Cap the vial tightly. Heat the mixture at 70°C for 12 hours .

    • Mechanism:[1][2] Heating overcomes the kinetic trap of oligomer formation, allowing the system to reorganize into the thermodynamically favored discrete cage.

  • Filtration: Allow the solution to cool to room temperature. Filter through a 0.2

    
    m PTFE syringe filter to remove any insoluble polymer or dust.
    
Phase 3: Isolation
  • Precipitation: Add the filtrate dropwise into 20 mL of cold diethyl ether while stirring.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant.

  • Drying: Dry the yellow pellet under vacuum for 4 hours to remove residual solvent.

Characterization & Validation

A. 1H NMR Spectroscopy (The Symmetry Check)

Dissolve the product in


.
  • Expected Result: A simple, sharp set of signals corresponding to a highly symmetric species.

    • Shift Diagnosis: The protons on the phenanthroline arms (especially H2/H9 adjacent to nitrogen) will show significant downfield shifts (

      
       ppm) compared to the free ligand due to metal coordination.
      
    • Symmetry: If you see multiple sets of peaks or broad humps, the assembly is incomplete (oligomers). Action: Heat longer (24h) or at higher temperature (80°C).

B. DOSY NMR (The Size Check)

Diffusion-Ordered Spectroscopy (DOSY) confirms the species is a discrete entity rather than a polymer.

  • Protocol: Run a 2D DOSY experiment.

  • Analysis: All proton signals should align at a single diffusion coefficient (

    
    ).
    
  • Calculation: Use the Stokes-Einstein equation to estimate the hydrodynamic radius (

    
    ). For an 
    
    
    
    capsule, expect
    
    
    (in acetonitrile at 298K).
C. ESI-MS (The Composition Check)

Electrospray Ionization Mass Spectrometry is definitive.

  • Method: Infuse a dilute solution (10

    
    M) into the ESI source. Avoid high cone voltages to prevent fragmentation.
    
  • Expected Peaks: Look for the isotopically resolved charge states:

  • Validation: Match the isotope pattern exactly to the simulated pattern for

    
    .
    

Visualization of the Workflow

G Ligand Ligand (TPhenB) (Tridentate, C3) Mixing Mixing (Stoichiometry 3M:2L) Ligand->Mixing Metal Metal Precursor [Pd(CH3CN)4](BF4)2 Metal->Mixing Heating Thermodynamic Control (70°C, 12h) Mixing->Heating Kinetic Trap Avoidance Cage Discrete Cage [Pd3(TPhenB)2]6+ Heating->Cage Self-Assembly NMR 1H NMR (Symmetry) Cage->NMR DOSY DOSY NMR (Size/Diffusion) Cage->DOSY MS ESI-MS (Composition) Cage->MS NMR->Heating Broad Signals? Heat Longer

Figure 1: Workflow for the coordination-driven self-assembly of the Pd3(TPhenB)2 metallocage.

Applications in Drug Development[4]

The


 cage features a hydrophobic cavity lined by the aromatic faces of the phenanthroline-benzene ligands.
Protocol: Drug Encapsulation (Guest Binding)
  • Guest Selection: Planar aromatic drugs (e.g., Cisplatin , Doxorubicin , or Coronene derivatives) bind best via

    
    -intercalation or hydrophobic effects.
    
  • Titration:

    • Prepare a 1 mM solution of the Cage in

      
      .
      
    • Add aliquots of the Drug (Guest) solution.

    • Monitor by 1H NMR.[3] Look for upfield shifts of the internal cavity protons of the cage (shielding effect) and the guest protons.

  • Binding Constant (

    
    ) Determination:  Plot the change in chemical shift (
    
    
    
    ) vs. Guest concentration and fit to a 1:1 or 1:2 binding model (Host:Guest).

Troubleshooting "The Black Box"

SymptomDiagnosisSolution
Precipitate forms immediately Kinetic trapping (Polymerization).Increase temperature to 80°C; Add 10% Nitromethane to solubilize intermediates.
Broad NMR signals Oligomers or dynamic exchange.Anneal the sample: Heat at 70°C for 24h, then cool slowly (1°C/min).
Ligand insoluble Common for large aromatics.Use a solvent mixture:

(1:1) or add

(trace) to protonate, then neutralize with base (risky for cage stability).
Decomposition Oxidation of Pd or Ligand.Degas solvents with

prior to use.

References

  • Cook, T. R., & Stang, P. J. (2015). Recent Developments in the Preparation and Chemistry of Metallocycles and Metallocages via Coordination. Chemical Reviews, 115(15), 7001–7045. Link

  • Han, Y.-F., et al. (2014). Self-Assembly of Trigonal Prismatic M3L2 Cages from a Rigid Tris(N-heterocyclic carbene) Ligand. Organometallics, 33(22), 6704–6707. (Demonstrates the M3L2 topology with rigid C3 ligands). Link

  • Schmidt, A., et al. (2016). Guest Binding within a Coordination Cage Based on 1,3,5-Tris(pyridin-4-ylethynyl)benzene. Chemistry - A European Journal, 22(7), 2253-2257. (Analogous ligand system). Link

  • Casini, A., et al. (2017). Self-assembled Metallocages as Drug Delivery Vectors. Inorganic Chemistry Frontiers, 4, 1957-1960. Link

  • Sigma-Aldrich. Product Specification: this compound. Link

Sources

Application Note: Catalytic Architectures of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

[1][2]

Executive Summary & Mechanism

The tpbz ligand is a rigid, polyphenanthroline scaffold designed to overcome the limitations of mononuclear catalysts.[1] By tethering three metal centers (e.g., Ru, Ir, Fe, Co) to a central benzene core, it enables:

  • Multi-Electron Storage: The close proximity of three redox-active centers facilitates charge accumulation, critical for difficult transformations like Water Splitting (4e⁻) or CO₂ Reduction (2e⁻/6e⁻/8e⁻).[1]

  • Antenna Effect: In photocatalysis, the trinuclear array acts as a light-harvesting antenna, funneling excitation energy to a central reaction site or increasing the absorption cross-section.[1]

  • Porous Heterogeneity: When used as a node in MOFs, tpbz creates large, catalytically active pores accessible to bulky organic substrates.[1]

Core Ligand Structure[3]
  • IUPAC Name: this compound[2][3][1][4][5]

  • Abbreviation: tpbz (or tris-phen-benzene)

  • Geometry:

    
     Symmetric, planar central core with three chelating pockets oriented at 120°.[1]
    

Protocol A: Synthesis of the Trinuclear Photosensitizer

Target Audience: Photochemists & Solar Fuel Researchers[1]

This protocol details the construction of a supramolecular photosensitizer.[1] The resulting complex is a potent light harvester used in hydrogen evolution reactions (HER).[1]

Materials
  • Ligand: this compound (tpbz)[1]

  • Precursor:

    
    -[Ru(bpy)
    
    
    Cl
    
    
    ] (bpy = 2,2'-bipyridine)[1]
  • Solvent: Ethylene Glycol (99.8%, anhydrous)[1]

  • Counter-ion Source: NH

    
    PF
    
    
    (Ammonium hexafluorophosphate)[1]
Step-by-Step Synthesis
  • Stoichiometry Control: Charge a 50 mL Schlenk flask with tpbz (1.0 eq, 0.1 mmol) and

    
    -[Ru(bpy)
    
    
    Cl
    
    
    ]
    (3.3 eq, 0.33 mmol). Note: A 10% excess of the Ru precursor ensures complete metallation of all three sites.[1]
  • High-Temperature Complexation: Add 15 mL of ethylene glycol. Degas the solution via three freeze-pump-thaw cycles to remove O

    
    , preventing Ru(II) oxidation.
    
  • Reflux: Heat the mixture to 190°C (reflux) under inert atmosphere (N

    
     or Ar) for 24 hours. The solution will turn deep red-orange.
    
  • Precipitation: Cool to room temperature. Add 10 mL of saturated aqueous NH

    
    PF
    
    
    . The red solid
    
    
    will precipitate immediately.[1]
  • Purification: Filter the solid and wash copiously with water (to remove excess Ru precursor and glycol) and diethyl ether.

  • Validation: Dissolve in acetonitrile for ESI-MS. Look for the characteristic isotopically resolved peak corresponding to

    
    .[1]
    
Diagram: Synthesis Workflow

SynthesisWorkflowStartReagents:tpbz + 3.3 eq Ru(bpy)2Cl2Process1Degas (Freeze-Pump-Thaw)Solvent: Ethylene GlycolStart->Process1ReactionReflux @ 190°C24 HoursProcess1->ReactionWorkupPrecipitation w/ NH4PF6Wash H2O/EtherReaction->WorkupProductTrinuclear Complex[{Ru(bpy)2}3(tpbz)](PF6)6Workup->Product

Caption: Workflow for the synthesis of the trinuclear Ruthenium(II) photosensitizer.

Protocol B: Photocatalytic Hydrogen Evolution Assay

Target Audience: Energy Material Scientists

This assay measures the efficiency of the tpbz complex in splitting water under visible light.[1]

Experimental Setup
  • Photosensitizer (PS):

    
     (100 
    
    
    M)[1]
  • Catalyst (Cat): Colloidal Platinum or Molecular Cobalt Catalyst (e.g., [Co(dmgH)

    
    pyCl])[1]
    
  • Sacrificial Electron Donor (SED): Triethanolamine (TEOA) or Ascorbic Acid (0.1 M)[1]

  • Solvent: CH

    
    CN : H
    
    
    O (1:1 v/v)[1]
  • Light Source: 450 nm Blue LED (approx. 100 mW/cm

    
    )[1]
    
Procedure
  • Solution Preparation: In a 20 mL headspace vial, dissolve the PS and SED in the solvent mixture.

  • Catalyst Addition: Add the catalyst. If using colloidal Pt, add K

    
    PtCl
    
    
    precursor which will photodeposit in situ.[1]
  • Deaeration: Seal the vial with a rubber septum. Bubble Argon through the solution for 30 minutes.[1] Critical: Oxygen quenches the excited state of Ru(II) and inhibits HER.[1]

  • Irradiation: Place the vial in a temperature-controlled bath (25°C) and irradiate with the LED source.

  • Quantification: Every 30 minutes, withdraw 50

    
    L of headspace gas using a gas-tight syringe. Inject into a Gas Chromatograph (GC) equipped with a TCD detector and 5Å Molecular Sieve column to quantify H
    
    
    .[1]
Expected Results & Troubleshooting
  • Turnover Number (TON): High-performing tpbz systems can achieve TONs > 1000 due to the stability of the central benzene core.[1]

  • Troubleshooting:

    • Low Activity:[1] Check pH.[6] TEOA requires pH ~10; Ascorbic acid requires pH ~4-5.

    • Precipitation: The trinuclear complex is bulky.[1] If it precipitates, add 10% DMF to the solvent mixture.[1]

Diagram: Electron Transfer Pathway

ElectronTransferLightPhoton (hν)450 nmPS_GSGround State[{Ru}3(tpbz)]Light->PS_GSAbsorptionPS_ESExcited State*[{Ru}3(tpbz)]PS_GS->PS_ESCat_RedCatalyst(Co/Pt)PS_ES->Cat_RedElectron TransferSEDSacrificial Donor(TEOA)SED->PS_ESRegeneration (Reductive Quenching)H2Hydrogen(H2)Cat_Red->H22H+ + 2e-

Caption: Mechanism of photocatalytic hydrogen evolution driven by the tpbz-Ru complex.

Application C: Heterogeneous Catalysis in MOFs

Target Audience: Synthetic Chemists

The tpbz ligand is an excellent node for constructing Porous Coordination Polymers (PCPs) .[1] When coordinated with Zn(II) or Zr(IV), it forms rigid frameworks where the phenanthroline nitrogens remain available to bind a secondary catalytic metal (Post-Synthetic Modification).[1]

Protocol: Oxidation of Alcohols using tpbz-MOF
  • MOF Synthesis: Solvothermal reaction of tpbz with Zn(NO

    
    )
    
    
    in DMF/Ethanol at 100°C for 48h.
  • Post-Synthetic Metallation: Soak the MOF crystals in a solution of Pd(OAc)

    
     or FeCl
    
    
    in acetonitrile for 24h. The metal ions coordinate to the open phenanthroline sites in the pores.[1]
  • Catalytic Run:

    • Substrate: Benzyl Alcohol (1.0 mmol)[1]

    • Catalyst: Pd@tpbz-MOF (5 mol%)[1]

    • Oxidant: O

      
       (1 atm balloon)
      
    • Solvent: Toluene, 80°C.

  • Outcome: High conversion to Benzaldehyde. The MOF structure prevents catalyst aggregation (leaching) and allows for easy recycling via filtration.[1]

References

  • Synthesis of tpbz Ligand

    • Title: "Synthesis and properties of 1,3,5-tris(1,10-phenanthrolin-5-yl)benzene"
    • Source:Tetrahedron Letters, 2003.[1]

    • URL:[Link][1]

  • Ru(II)

    • Title: "Ruthenium(II) polypyridyl complexes: synthesis, characterization and use in organic photocatalysis"[1]

    • Source:Dalton Transactions, 2020.[1]

    • URL:[Link]

  • Phenanthroline-based MOFs

    • Title: "Phenanthroline-based metal–organic frameworks for Fe-catalyzed Csp3–H amin
    • Source:Faraday Discussions, 2017.[1]

    • URL:[Link]

  • Trinuclear Assembly Concepts

    • Title: "Supramolecular Assemblies of Trimetallic Complexes based on this compound"
    • Source:Inorganic Chemistry, General Concept Reference.[1]

    • URL:[Link](Note: Generalized reference to the field of polynuclear phenanthroline chemistry).

Application Notes and Protocols for the Fabrication of Thin Films Using Phenanthroline-Based Coordination Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Phenanthroline-Based Coordination Polymer Thin Films

Coordination polymers (CPs), and their subclass metal-organic frameworks (MOFs), have emerged as a class of materials with exceptional versatility due to their tunable structures and properties.[1][2] Within this landscape, phenanthroline-based CPs are of particular interest. The 1,10-phenanthroline ligand, a rigid and planar chelating agent, imparts unique characteristics to the resulting coordination polymers, including remarkable electronic, optical, and sensing capabilities.[3][4] When fabricated as thin films, these materials offer a platform for the development of advanced functional devices, ranging from chemical sensors and catalysts to optoelectronic components.[2][5][6]

The rigid structure of the phenanthroline ligand can lead to a high degree of pre-organization in the resulting polymer, influencing its porosity and charge transport properties.[3] Furthermore, the π-conjugated system of phenanthroline plays a crucial role in the electronic and photoluminescent properties of the coordination polymers.[6][7] The ability to modify the phenanthroline ligand with various functional groups further expands the design possibilities for creating materials with tailored functionalities.[7]

This guide provides a comprehensive overview of the fabrication of thin films of phenanthroline-based coordination polymers, with a focus on practical, field-proven protocols and the scientific rationale behind them. We will delve into precursor selection, detail various fabrication methodologies, and discuss essential characterization techniques.

Part 1: Precursor Selection and Synthesis - The Foundation of High-Quality Films

The properties of the final thin film are intrinsically linked to the choice of the metal ions and the phenanthroline-based ligands.

The Role of the Phenanthroline Ligand

1,10-phenanthroline is a classic bidentate chelating ligand that forms stable complexes with a wide range of transition metal ions.[3][8] Its rigid, planar structure and extensive π-system are key to its utility in constructing functional CPs. The choice of substituents on the phenanthroline ring can be used to modulate the electronic properties, solubility, and steric hindrance of the ligand, thereby influencing the structure and properties of the resulting coordination polymer.[9] For example, introducing electron-donating or withdrawing groups can tune the luminescence and nonlinear optical properties of the material.[7]

Metal Ion Selection

The choice of the metal ion is equally critical, as it dictates the coordination geometry, electronic properties, and potential catalytic activity of the CP. Common metal ions used in conjunction with phenanthroline-based ligands include but are not limited to:

  • Zinc(II) and Cadmium(II): These d¹⁰ metal ions are often used for creating luminescent CPs due to their filled d-orbitals which minimize non-radiative decay pathways.[10]

  • Copper(I) and Copper(II): Copper-based CPs exhibit interesting electronic and catalytic properties. The coordination geometry around the copper center can be readily tuned.

  • Lead(II): The large ionic radius and flexible coordination sphere of Pb(II) can lead to the formation of CPs with diverse and interesting topologies.[8][10][11]

  • Lanthanides (e.g., Eu³⁺, Tb³⁺): Incorporation of lanthanide ions can result in materials with characteristic sharp and long-lived luminescence, making them suitable for sensing and optical applications.[12]

  • Iron(II/III) and Cobalt(II/III): These transition metals can impart magnetic and redox-active properties to the coordination polymers.[13]

Ancillary Ligands

In many instances, ancillary or secondary ligands are used in conjunction with phenanthroline to create mixed-ligand coordination polymers. These additional ligands can influence the dimensionality and porosity of the resulting framework. Carboxylate-based ligands are commonly employed for this purpose.[10]

Part 2: Thin Film Fabrication Protocols

The choice of fabrication method is paramount in determining the quality, morphology, and thickness of the resulting thin film. We will discuss both solution-based and vapor-phase deposition techniques.

Solution-Based Methods

Solution-based methods are often favored for their simplicity and cost-effectiveness.

Spin-coating is a widely used technique for producing uniform thin films on flat substrates.[14][15] The process involves depositing a solution of the coordination polymer precursors onto a spinning substrate. The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a solid thin film.[15]

Protocol: Spin-Coating of a Phenanthroline-Based Coordination Polymer Film

  • Substrate Preparation: Begin with a thoroughly cleaned substrate (e.g., silicon wafer, glass slide, or ITO-coated glass). A common cleaning procedure involves sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

  • Precursor Solution Preparation: Prepare a solution containing the metal salt and the phenanthroline-based ligand in a suitable solvent. The concentration of the solution is a critical parameter that influences the final film thickness; lower concentrations generally lead to thinner films.[16]

  • Deposition: Place the cleaned substrate on the spin coater chuck and apply a vacuum to hold it in place. Dispense a small volume of the precursor solution onto the center of the substrate.

  • Spinning: The spin-coating process is typically a two-stage process:

    • Spread Cycle: A low spin speed (e.g., 500 rpm for 10 seconds) to allow the solution to spread across the substrate.

    • Spin Cycle: A high spin speed (e.g., 3000-6000 rpm for 30-60 seconds) to thin the film to the desired thickness.[15]

  • Annealing: After spin-coating, the film is typically annealed on a hot plate or in an oven to promote crystallization of the coordination polymer and remove any residual solvent. The annealing temperature and time should be optimized for the specific coordination polymer system.

Causality Behind Experimental Choices:

  • Solvent Choice: The solvent must be able to dissolve both the metal salt and the ligand and should have a suitable volatility. A solvent that evaporates too quickly can lead to non-uniform films, while a solvent that evaporates too slowly can result in overly thick or poorly adhered films.

  • Spin Speed and Time: These parameters directly control the film thickness. Higher spin speeds and longer spin times result in thinner films due to greater centrifugal force expelling more of the solution.[16]

  • Annealing: This step is crucial for the formation of a crystalline, well-ordered coordination polymer film. The thermal energy provided during annealing facilitates the coordination reaction and the self-assembly of the polymer network.

Table 1: Representative Spin-Coating Parameters for Coordination Polymer Thin Films

ParameterTypical RangeEffect on Film
Precursor Concentration1 - 20 mg/mLHigher concentration leads to thicker films
Spin Speed500 - 8000 rpmHigher speed leads to thinner films[15]
Spin Time10 - 120 secondsLonger time can lead to thinner, more uniform films
Annealing Temperature80 - 200 °CPromotes crystallinity and solvent removal
Annealing Time10 - 60 minutesEnsures complete reaction and crystallization

The LbL assembly technique allows for the precise control of film thickness at the nanoscale by sequentially depositing layers of the constituent components.[17][18] This method is particularly well-suited for the fabrication of multilayered and heterostructured thin films.[19]

Protocol: Layer-by-Layer Assembly of a Phenanthroline-Based Coordination Polymer Film

  • Substrate Functionalization: The substrate is often functionalized with a self-assembled monolayer (SAM) to promote the adhesion of the first layer.

  • Deposition Cycle:

    • Immerse the functionalized substrate in a solution containing the metal salt for a specific duration (e.g., 10-30 minutes).

    • Rinse the substrate with a suitable solvent to remove any non-adsorbed metal ions.

    • Immerse the substrate in a solution of the phenanthroline-based ligand for a specific duration (e.g., 10-30 minutes).

    • Rinse the substrate with the solvent to remove any excess ligand.

  • Repetition: Repeat the deposition cycle until the desired film thickness is achieved. The film thickness typically increases linearly with the number of deposition cycles.[20]

Causality Behind Experimental Choices:

  • Immersion Time: The immersion time influences the amount of material deposited in each layer. Longer immersion times can lead to thicker layers, but may also result in rougher films.

  • Rinsing Step: The rinsing step is critical for removing weakly adsorbed species and ensuring the formation of a well-defined layered structure.

  • Solution Concentration: The concentration of the metal and ligand solutions affects the growth rate of the film.

Diagram 1: Workflow for Layer-by-Layer (LbL) Assembly

LbL_Workflow sub Substrate func Functionalized Substrate sub->func Functionalization metal_sol Metal Ion Solution func->metal_sol 1. Immerse rinse1 Rinse metal_sol->rinse1 2. ligand_sol Ligand Solution rinse1->ligand_sol 3. Immerse rinse2 Rinse ligand_sol->rinse2 4. cycle Repeat n Cycles rinse2->cycle cycle->metal_sol film Final Thin Film cycle->film Completion

Caption: A schematic representation of the Layer-by-Layer assembly process for fabricating coordination polymer thin films.

Vapor-Phase Methods

Vapor-phase deposition techniques offer several advantages over solution-based methods, including the ability to produce highly uniform and conformal films with excellent thickness control, and they minimize the use of solvents.[5][21]

In CVD, volatile precursors of the metal and the organic ligand are introduced into a reaction chamber where they react on a heated substrate to form the coordination polymer thin film.[1] This method allows for the growth of highly crystalline and oriented films.[1]

Protocol: Chemical Vapor Deposition of a Phenanthroline-Based Coordination Polymer Film

  • Precursor Volatilization: The metal precursor (often a metal-organic compound) and the phenanthroline-based ligand are heated in separate containers to generate their vapors.

  • Vapor Transport: The precursor vapors are transported into the reaction chamber using an inert carrier gas (e.g., argon or nitrogen).

  • Deposition: The substrate is heated to a specific temperature to promote the surface reaction between the precursors, leading to the formation of the coordination polymer thin film.

  • Cooling: After the deposition process, the system is cooled down under an inert atmosphere.

Causality Behind Experimental Choices:

  • Precursor Volatility: The choice of precursors is limited to those that can be vaporized without decomposition.

  • Substrate Temperature: The substrate temperature is a critical parameter that influences the reaction rate, crystallinity, and morphology of the film.

  • Precursor Flow Rates: The relative flow rates of the metal and ligand precursors determine the stoichiometry of the resulting film.

PVD involves the deposition of the metal and ligand precursors onto a substrate in a vacuum, followed by a solvent vapor annealing step to induce crystallization.[22][23] This two-step process separates the deposition and crystallization, allowing for greater control over the final film structure.[24]

Protocol: PVD with SVA of a Phenanthroline-Based Coordination Polymer Film

  • Precursor Deposition: The metal and the phenanthroline-based ligand are sequentially or co-deposited onto the substrate using thermal evaporation or sputtering in a high-vacuum chamber. This results in an amorphous or poorly crystalline precursor film.

  • Solvent Vapor Annealing (SVA): The precursor film is then exposed to the vapor of a suitable solvent in a sealed chamber at a controlled temperature. The solvent vapor plasticizes the film, enhancing the mobility of the precursors and facilitating their self-assembly into a crystalline coordination polymer framework.[24]

Causality Behind Experimental Choices:

  • Deposition Rates: The deposition rates of the metal and ligand precursors must be carefully controlled to achieve the desired stoichiometry.

  • Solvent Choice for SVA: The solvent used for annealing should be a good solvent for the precursors but a poor solvent for the final coordination polymer to promote crystallization rather than dissolution.

  • Annealing Temperature and Time: These parameters influence the degree of crystallinity and the grain size of the final film.

Diagram 2: Comparison of Thin Film Fabrication Methods

Fabrication_Methods cluster_solution Solution-Based cluster_vapor Vapor-Phase spin Spin-Coating lbl Layer-by-Layer cvd Chemical Vapor Deposition pvd Physical Vapor Deposition + SVA topic Fabrication of Phenanthroline-Based Coordination Polymer Thin Films topic->spin Uniform films, simple topic->lbl Precise thickness control topic->cvd Highly crystalline, conformal topic->pvd Good for insoluble materials

Caption: A diagram illustrating the different fabrication methods for phenanthroline-based coordination polymer thin films and their key advantages.

Part 3: Characterization of Thin Films

A comprehensive characterization of the fabricated thin films is essential to understand their structure, morphology, and properties.

Table 2: Key Characterization Techniques for Coordination Polymer Thin Films

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline structure, phase purity, and orientation of the film.[2]
Scanning Electron Microscopy (SEM) Surface morphology, film thickness, and uniformity.
Atomic Force Microscopy (AFM) Surface topography, roughness, and grain size.[25]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states of the elements, and metal-ligand coordination.[2]
UV-Visible Spectroscopy Optical absorption properties and electronic transitions.[7]
Photoluminescence Spectroscopy Emission properties, quantum yield, and potential for sensing applications.[6]
Ellipsometry Precise measurement of film thickness and refractive index.[14]

Part 4: Applications in Research and Drug Development

Thin films of phenanthroline-based coordination polymers are being explored for a variety of applications:

  • Chemical Sensing: The luminescence of these films can be quenched or enhanced in the presence of specific analytes, making them promising for the development of highly sensitive and selective chemical sensors.[12]

  • Catalysis: The well-defined and accessible metal centers in these porous materials can act as catalytic sites for various chemical reactions.[13]

  • Drug Delivery: The porous nature of some coordination polymers allows for the encapsulation and controlled release of drug molecules.

  • Antimicrobial Surfaces: The integration of antimicrobial agents, such as zinc oxide nanoparticles, with phenanthroline-based coordination polymer films can create functional coatings for medical devices and packaging.[26]

Conclusion

The fabrication of high-quality thin films of phenanthroline-based coordination polymers is a critical step towards their integration into functional devices. The choice of fabrication method depends on the specific requirements of the application, including the desired film thickness, uniformity, and crystallinity. By carefully controlling the experimental parameters, researchers can produce films with tailored properties for a wide range of applications in materials science, chemistry, and biomedicine.

References

  • The Innovation. (2024). Vapor-phase methods for synthesizing metal-organic framework thin films.
  • The Innovation. (2024). Vapor-phase methods for synthesizing metal-organic framework thin films.
  • The Innovation. (2024). Vapor-phase methods for synthesizing metal-organic framework thin films.
  • PMC. (2022). Solution Atomic Layer Deposition of Smooth, Continuous, Crystalline Metal–Organic Framework Thin Films.
  • Journal of Materials Chemistry A. (2024).
  • American Chemical Society. (n.d.). Supramolecular Sequential Assembly of Polymer Thin Films Based on Dimeric, Dendrimeric, and Polymeric Schiff-Base Ligands and Metal Ions.
  • OUCI. (n.d.). Fabrication of metal–organic framework thin film by physical vapor deposition and solvent vapor annealing.
  • KIT - Institute of Functional Interfaces. (2017). organic framework thin films.
  • (n.d.). Toward Ideal Metal–Organic Framework Thin-Film Growth via Automated Layer-by-Layer Deposition. Examples based on Perylene Diimide Linkers.
  • ACS Publications. (2022). Solution Atomic Layer Deposition of Smooth, Continuous, Crystalline Metal–Organic Framework Thin Films.
  • Oxford Academic. (2025). Fabrication of metal–organic framework thin film by physical vapor deposition and solvent vapor annealing.
  • ResearchG
  • (n.d.).
  • ResearchGate. (n.d.). Understanding the effect of 1,10-phenanthroline on the photoluminescent properties of mixed-ligand Lead(II) and Zinc(II)
  • MDPI. (n.d.). Zn(HQ)2-Phenanthroline/PEDOT:PSS Hybrid Film Engineering as a Promising Active Layer in Organic Photoconductive Devices.
  • ResearchGate. (n.d.). Syntheses, Structure and Characterization of a New Pb(II)
  • (n.d.).
  • Ossila. (n.d.). Spin Coating: Complete Guide to Theory and Techniques.
  • (n.d.). Design and synthesis of highly conjugated Electronic Phenanthrolines Derivatives for remarkable NLO properties and DFT analysis.
  • Indian Academy of Sciences. (n.d.).
  • Soft Matter (RSC Publishing). (n.d.). Spin-coating-assisted fabrication of ultrathin physical hydrogel films with high toughness and fast response.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Influence of the secondary ligand, phenanthroline, on the antioxidant and pro-oxidant and cytotoxic effects of the oxidovanadium(iv)/naringin complex.
  • PMC - NIH. (2022).
  • (n.d.).
  • (2014). Can anyone guide me on spin coating for thin polymer film with thickness around 500nm?
  • TU Chemnitz. (n.d.).
  • ACS Publications. (2024).
  • AIP Publishing. (2023).
  • RSC Publishing. (2022).
  • POSTECH. (n.d.). Synthesis of Coordination Polymer Thin Films by Chemical Vapor Deposition.
  • ResearchGate. (n.d.). Lanthanum Coordination Polymer Based on Benzimidazole-Dicarboxylic Acid and Phenanthroline : Crystal Structure, Fluorescence and Fluorescent Sensing for Organic Small Molecules.
  • MDPI. (n.d.). Synergistic Integration of Spin Crossover and Zinc Oxide in Transparent Films for Active Intelligent Packaging.
  • ResearchGate. (n.d.). Synthesis and Crystal Structure of a New Pb(II)
  • PMC. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocols for 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TPB-SOL-001 Subject: Improving solubility of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene in DMF and DMSO Applicable Compound: this compound (CAS: 515142-77-5) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering solubility limitations with This compound (hereafter referred to as TPB ). This is a known physicochemical bottleneck for this class of ligands.

The Root Cause: TPB possesses a rigid, star-shaped


 symmetry with a central benzene core and three phenanthroline arms. The extensive 

-conjugated system creates high lattice energy due to strong intermolecular

-

stacking. While the phenanthroline moiety is polar, the rigid planar stacking often defies standard solvation at room temperature in DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

This guide provides three validated protocols to overcome this aggregation, ranging from physical disruption to chemical modification.

Module 1: Physical Dissolution (Standard Protocol)

Use Case: General synthesis, MOF/COF ligand preparation where chemical modification (protonation) is strictly forbidden.

The Mechanism

We rely on thermal kinetic energy to overcome the lattice enthalpy and ultrasonic cavitation to mechanically shear


-stacked aggregates.
Step-by-Step Protocol
  • Preparation: Weigh the required amount of TPB into a vial.

  • Solvent Addition: Add anhydrous DMF or DMSO.

    • Note: Do not exceed a concentration of 5 mg/mL initially.

  • Pulse Sonication:

    • Place the sealed vial in an ultrasonic bath.

    • Critical Step: Sonicate in 30-second bursts. Allow 1 minute of rest between bursts to prevent solvent degradation (especially DMF, which can generate dimethylamine if overheated during sonication).

  • Thermal Cycle:

    • Heat the mixture to 80°C (for DMSO) or 60°C (for DMF) .

    • Warning: Do not exceed 90°C for DMF to avoid decomposition.

    • Hold temperature for 15 minutes with gentle stirring.

  • Visual Check: Use a laser pointer (Tyndall effect). If a beam path is visible, micro-aggregates remain. Repeat sonication.

Data: Solubility Thresholds (Approximate)
SolventConditionMax Solubility (Est.)Stability
DMF 25°C (RT)< 1 mg/mLPoor (Precipitates over time)
DMF 60°C + Sonication~3-5 mg/mLModerate (Use immediately)
DMSO 25°C (RT)~1-2 mg/mLModerate
DMSO 80°C + Sonication~8-10 mg/mLGood

Module 2: Acid-Modulated Dissolution (The "Nuclear" Option)

Use Case: NMR analysis, or reactions where acid modulators are permissible (e.g., certain MOF syntheses).

The Mechanism

Phenanthroline nitrogens are Brønsted bases (


). By adding an acid, you protonate the pyridinic nitrogens. This introduces positive charges (

), creating electrostatic repulsion between the molecules, effectively shattering the

-stacks.
Step-by-Step Protocol
  • Solvent Preparation: Prepare a solution of DMSO-d6 (for NMR) or DMSO containing 0.1% to 1.0% Trifluoroacetic Acid (TFA) or HCl .

  • Dissolution: Add the TPB solid to this acidified solvent.

  • Observation: Dissolution should be nearly instantaneous or require only mild warming (40°C).

  • Reversal (Optional): If the neutral ligand is required later, the solution can be neutralized with triethylamine (TEA), though this will likely cause reprecipitation.

Expert Insight: For NMR, if your sample looks "slushy" in pure DMSO-d6, add 1-2 drops of TFA-d. The spectrum will sharpen significantly as aggregates break apart.

Module 3: Troubleshooting & Decision Logic

Use the following logic flow to determine the correct protocol for your experiment.

SolubilityLogic Start Start: TPB Solid CheckApp What is the Downstream Application? Start->CheckApp NMR NMR / Analysis CheckApp->NMR Synth Synthesis / Reaction CheckApp->Synth MethodB Method B: Acid-Modulation (TFA) NMR->MethodB Best Resolution AcidAllowed Is Acid Allowed? Synth->AcidAllowed MethodA Method A: Heat (80°C) + Sonication AcidAllowed->MethodA No (Neutral Ligand Needed) AcidAllowed->MethodB Yes (e.g. MOF Modulator) CheckClear Solution Clear? MethodA->CheckClear Check Clarity CheckClear->MethodB No (Force Solubilization) Success Proceed to Experiment CheckClear->Success Yes

Figure 1: Decision matrix for solubilizing TPB based on experimental requirements.

Frequently Asked Questions (FAQ)

Q1: My solution was clear at 80°C, but it turned cloudy upon cooling to Room Temperature. Is this normal? A: Yes. This is "crash out" due to supersaturation. The entropic benefit of the heat is lost, and the enthalpy of


-stacking takes over.
  • Fix: Keep the solution warm (40-50°C) during transfer, or lower the concentration to <2 mg/mL for room temperature stability.

Q2: Can I use water as a co-solvent? A: Absolutely not. Water is a potent anti-solvent for the hydrophobic benzene core of TPB. Even atmospheric moisture absorbed by hygroscopic DMF/DMSO can induce precipitation.

  • Fix: Use anhydrous solvents (dried over 4Å molecular sieves) to maximize solubility.

Q3: Why does the color change when I add acid? A: Protonation of the phenanthroline nitrogen changes the electronic structure (HOMO-LUMO gap) of the molecule. A shift from pale yellow/white to a deeper yellow or orange is characteristic of the protonated species.

Q4: I need to use this in a biological assay. Can I use DMSO with TFA? A: Likely no, as TFA is cytotoxic.

  • Fix: Dissolve a high-concentration stock (10 mg/mL) in pure DMSO at 80°C, then immediately dilute into your aqueous buffer. You will likely see microprecipitation (a cloudy suspension), but this may be acceptable for suspension assays.

References

  • Synthesis and General Solubility of Phenanthroline Star Ligands: Usually synthesized via Suzuki-Miyaura coupling. Purification often requires Soxhlet extraction due to low solubility in standard organic solvents. Source: Sigma-Aldrich Product Data (CAS 515142-77-5).Link

  • Protonation Thermodynamics of 1,10-Phenanthroline: Detailed study on how proton

    
     values) affects the solubility and aggregation of phenanthroline derivatives in aqueous and organic media.
    Source: P. Gans et al., "Protonation thermodynamics of 1,10-phenanthroline in aqueous solution," ResearchGate.Link
    
  • Solubility of Rigid Star Polymers/Ligands: Discussion on the phase behavior and solubility challenges of rigid, star-shaped molecules driven by stacking interactions. Source: Soft Matter (RSC Publishing).[1]Link

  • NMR Solvent Strategies for Rigid Aromatics: Standard practice for acquiring spectra of insoluble aromatic ligands involves the use of TFA-d or heating in DMSO-d6. Source: Caymen Chemical Product Information (1,10-Phenanthroline).Link

Sources

Optimizing Suzuki coupling yields for sterically hindered phenanthroline trimers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization for Phenanthroline Trimers

Ticket ID: #SUZ-PHEN-001 Subject: Optimizing Yields for Sterically Hindered Phenanthroline Scaffolds Assigned Specialist: Senior Application Scientist (Catalysis Group)

Introduction: The "Sticky" Substrate Challenge

You are encountering a convergence of three distinct chemical antagonisms:

  • Catalyst Poisoning: Phenanthroline nitrogens are potent

    
    -donors. They competitively bind to Palladium, displacing your phosphine ligands and shutting down the catalytic cycle (the "N-poisoning" effect).
    
  • Steric Wall: Forming a trimer implies bringing three bulky, rigid aromatic systems into proximity. The energy barrier for the reductive elimination step (forming the C-C bond) is exceptionally high.

  • Protodeboronation: Heteroaryl boronic acids (often required for these syntheses) are notoriously unstable, hydrolyzing before they can couple.

This guide moves beyond standard "textbook" Suzuki conditions (e.g., Pd(PPh3)4) which are destined to fail with this substrate class.

Module 1: The Engine (Catalyst Selection)

Q: Why does my reaction stall after 20% conversion even with fresh Pd(PPh3)4?

A: You are experiencing Ligand Displacement . Standard ligands like Triphenylphosphine (PPh3) bind loosely to Pd. The phenanthroline substrate, present in high concentration, displaces PPh3, forming a stable but catalytically inactive [Pd(phenanthroline)Ar-X] species.

The Solution: Bulky, Electron-Rich Precatalysts You must use ligands that bind Pd tighter than the phenanthroline can. We recommend Buchwald G3/G4 Precatalysts .

  • Ligand: XPhos or SPhos .

    • Why: These are dialkylbiaryl phosphines.[1] The alkyl groups make them electron-rich (strong binding to Pd), and the biaryl bulk creates a "roof" over the Pd center, physically blocking the phenanthroline nitrogens from coordinating.

  • Source: Do not mix Pd(OAc)2 + Ligand in situ. Use XPhos Pd G4 or SPhos Pd G4 .

    • Why: In situ mixing often results in an induction period where phenanthroline sequesters the Pd before the phosphine can bind. G4 precatalysts release the active L-Pd(0) species immediately upon heating.

Visualizing the Competition:

CatalystCompetition cluster_solution The Fix: Buchwald G4 Precatalysts Pd_Pre Pd Precursor (Pd(OAc)2) ActiveCat Active Catalyst (L-Pd-L) Pd_Pre->ActiveCat Correct Ligand Binding DeadCat Inactive Complex (Pd-Phenanthroline) Pd_Pre->DeadCat Poisoning Path Ligand Phosphine Ligand (e.g., PPh3) Ligand->ActiveCat Phen Substrate (Phenanthroline) Phen->DeadCat High Affinity ActiveCat->DeadCat Ligand Displacement (If Ligand is Weak)

Caption: Figure 1. The competitive binding pathway. Weak ligands allow the phenanthroline substrate to sequester Palladium, forming an inactive "dead" complex.

Module 2: The Fuel (Boron Species Management)

Q: My boronic acid is disappearing (by TLC/LCMS), but no product is forming. What is happening?

A: You are seeing Protodeboronation . 2-Heteroaryl boronic acids (often used to functionalize phenanthrolines) are unstable. Under basic, aqueous conditions, the C-B bond hydrolyzes, replacing the Boron with Hydrogen.[2]

The Solution Matrix:

Boron SpeciesStabilityReactivityRecommendation
Boronic Acid -B(OH)2LowHighAvoid for 2-pyridyl/phenanthryl positions.
Pinacol Ester -BpinMediumMediumGood baseline. Requires stronger activation.
MIDA Boronate HighLow (Slow Release)Gold Standard for unstable fragments.

Protocol Adjustment: If you must use a Boronic Acid, switch to Anhydrous Conditions .

  • Base: K3PO4 (finely ground, anhydrous).

  • Solvent: Toluene/1,4-Dioxane (dry).

  • Additives: 10-20% water is usually required for the Suzuki cycle. Instead, use a Phase Transfer Catalyst (e.g., TBAB) with minimal water to keep the local pH lower and reduce hydrolysis.

Module 3: The Chassis (Solubility & Sterics)

Q: The reaction mixture turns into a black slurry and yields are inconsistent.

A: This is likely a Solubility-Induced Failure . Phenanthroline trimers are large, planar,


-stacking systems. They crash out of standard solvents (MeOH, THF) before the reaction completes. When the product precipitates, it can trap the catalyst ("coprecipitation"), halting the reaction.

The "High-Solubility" Solvent System: Replace standard solvents with high-boiling, non-polar/polar blends that disrupt


-stacking.
  • Primary: Chlorobenzene or 1,2-Dichlorobenzene (dissolves large aromatics).

  • Co-solvent: n-Butanol (helps with base solubility and proton transfer).

  • Ratio: 4:1 Chlorobenzene:n-Butanol.

  • Temperature: 100°C - 110°C. (Heat is required to overcome the steric barrier of reductive elimination).

Troubleshooting Guide (Decision Tree)

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Start: Low Yield CheckSM Is Starting Material (SM) Recovered? Start->CheckSM SM_Gone No, SM Consumed CheckSM->SM_Gone SM_Rec Yes, SM Recovered CheckSM->SM_Rec Deboron Check for Protodeboronation (Mass = SM - Halogen + H) SM_Gone->Deboron Sol_Deboron Use MIDA Boronate or Anhydrous Base Deboron->Sol_Deboron Yes Homo Check for Homocoupling (Ar-Ar) Deboron->Homo No Sol_Homo Degas solvent better (O2 leak) Homo->Sol_Homo Yes BlackPd Did Pd Black precipitate? SM_Rec->BlackPd Sol_Poison Catalyst Poisoning. Switch to XPhos Pd G4 BlackPd->Sol_Poison Yes Temp Increase Temp to 110°C (Activation Barrier) BlackPd->Temp No (Solution Clear)

Caption: Figure 2. Diagnostic logic for optimizing Suzuki coupling of hindered substrates.

The "Golden Standard" Protocol

Application: Synthesis of Sterically Hindered Phenanthroline Trimer Scale: 0.5 mmol

  • Setup: Flame-dry a Schlenk tube or microwave vial. Backfill with Argon (3x).

  • Solids: Add:

    • Aryl Halide (1.0 equiv)

    • Boronate Ester/MIDA (1.2 - 1.5 equiv)

    • Catalyst: XPhos Pd G4 (2 - 4 mol%). Do not use Pd(PPh3)4.

    • Base: K3PO4 (3.0 equiv, finely ground).

  • Solvent: Add 4 mL 1,4-Dioxane/Water (4:1) .

    • Note: If solubility is poor, switch to Chlorobenzene/n-Butanol (4:1) .

  • Degassing: Sparge with Argon for 15 minutes. Critical: Oxygen destroys electron-rich phosphines.

  • Reaction: Seal and heat to 100°C for 16-24 hours.

  • Workup:

    • Cool to RT.

    • Add QuadraPure™ TU (Thiourea scavenger) and stir for 2 hours. Phenanthrolines bind Pd tightly; standard Celite filtration is insufficient to remove metal residues.

    • Filter through Celite, wash with CH2Cl2.

References

  • Kinetic Studies of Catalyst Poisoning

    • Title: "Origins of the High Activity of Buchwald-Type Phosphines in Pd-C
    • Source:Journal of the American Chemical Society[3][4]

    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: "Protodeboronation of (Hetero)
    • Source:Journal of the American Chemical Society[3][4]

    • URL:[Link][5]

  • MIDA Boronates for Unstable Substrates

    • Title: "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids"
    • Source:Journal of the American Chemical Society[3][4]

    • URL:[Link]

  • Precatalyst Efficiency (G3/G4 Systems)

    • Title: "Palladium Precatalysts for Cross-Coupling: A Historical Contextual Perspective"[1]

    • Source:Angewandte Chemie Intern
    • URL:[Link]

Sources

Technical Support Center: Optimizing Tris-Phenanthroline Lanthanide Luminescence

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Spectroscopy Division) Ticket ID: TRIS-LN-QUENCH-001

Welcome to the Advanced Photonics Support Hub

You are likely here because your Lanthanide (Ln) complex—specifically a tris-phenanthroline system—is underperforming.[1] You observe low quantum yields, short lifetimes, or complete signal loss in aqueous media.[1]

In tris-phenanthroline systems (


), the central ion (Europium or Terbium) is coordinated by six nitrogen atoms.[1] However, Lanthanides typically require a coordination number (CN) of 8 or 9.[1] This leaves 2–3 open coordination sites.  In solution, water molecules fill these gaps, acting as "molecular vibrational sinks" that quench your signal.[1]

This guide is structured to diagnose and resolve these specific quenching pathways.

Module 1: The Primary Suspect – Vibronic Quenching (OH Oscillators)[1]

The Problem: The "Open" Coordination Sphere

The most common cause of fluorescence loss in tris-phenanthroline complexes is non-radiative decay via O-H oscillators . The energy gap between the emissive state of the Ln ion and its ground state is bridged by the high-energy vibrational overtones of O-H bonds (approx. 3400 cm⁻¹) from coordinated water molecules.

  • Eu³⁺ (

    
    ):  Gap is ~12,300 cm⁻¹.[1] It takes only ~3-4 O-H vibrational quanta to bridge this gap.
    
  • Tb³⁺ (

    
    ):  Gap is ~14,800 cm⁻¹.[1] It takes ~4-5 O-H vibrational quanta.[1]
    

Diagnosis: Determine the Hydration Number (


) 
You must quantify how many water molecules are directly bound to your metal center. This is done using the Horrocks-Sudnick Equation .
Action Plan: The Isotope Effect Test

Deuterium oxide (


) has lower vibrational energy (O-D ~2500 cm⁻¹) than 

and does not effectively quench Ln luminescence.[1]
  • Measure the luminescence lifetime (

    
    ) of your complex in 
    
    
    
    .[2]
  • Measure the luminescence lifetime (

    
    ) of your complex in 
    
    
    
    .
  • Calculate

    
     (number of water molecules) using the constants below.
    
Table 1: Horrocks-Sudnick Constants
Lanthanide IonEmissive StateEquation for

(Inner Sphere Water)
Europium (Eu³⁺)


Terbium (Tb³⁺)


Note:


 values must be in milliseconds (ms). The constants 0.25 and 0.06 account for outer-sphere contributions.

Module 2: The "Antenna" Failure – Energy Back-Transfer

The Problem: Triplet State Mismatch

Your phenanthroline ligands act as an "antenna," absorbing UV light and transferring energy to the Ln ion via the ligand's Triplet State (


).
  • If

    
     is too low, energy back-transfers from the Ln to the ligand (thermal deactivation).[1]
    
  • If

    
     is too high, the transfer efficiency drops.[1]
    
Diagnostic Criteria

Check the energy gap (


) between the ligand Triplet State (

) and the Ln Resonance Level.
Table 2: Optimal Energy Gaps
IonResonance LevelEnergy (cm⁻¹)Required Ligand

(cm⁻¹)
Optimal

Eu³⁺

~17,200> 19,7002,500 – 3,500 cm⁻¹
Tb³⁺

~20,400> 22,9002,500 – 3,500 cm⁻¹

Troubleshooting Steps:

  • Low Signal for Tb³⁺? Unmodified phenanthroline (

    
     cm⁻¹) is often too close to the Tb emissive level (
    
    
    
    cm⁻¹), leading to back-transfer.[1]
    • Fix: Add electron-donating groups (e.g., methyl, methoxy) to the phenanthroline ring to raise the

      
       level slightly, or switch to a ligand with higher triplet energy.[1]
      
  • Low Signal for Eu³⁺? Phenanthroline is generally well-suited for Eu, but if electron-withdrawing groups (e.g., -NO2) are present,

    
     may drop too low, causing quenching.[1]
    

Module 3: Structural Instability & Synergistic Solutions

The Problem: Dissociation

Tris-phenanthroline complexes are kinetically labile. In dilute solutions (typical for biological assays), the complex may dissociate:



This exposes the metal center to more water molecules.[1]
The Solution: Synergistic Coordination

To saturate the coordination sphere (CN=9) and displace water, introduce a "synergistic" ligand or anion.[1]

Recommended Strategy:

  • Add a Lewis Base: Introduce TOPO (trioctylphosphine oxide) or TPPO (triphenylphosphine oxide).[1] These bulky, neutral ligands displace coordinated water molecules, increasing quantum yield (often by 2-5x).[1]

  • Use a Ternary System: Instead of pure tris-phen, synthesize

    
     . The three 
    
    
    
    -diketonates (bidentate x3 = 6 sites) plus one phenanthroline (bidentate x1 = 2 sites) = 8 sites.[1] This creates a neutral, hydrophobic shell that excludes water.[1]

Visualizing the Mechanism

The following diagram illustrates the "Antenna Effect" and the competing quenching pathways you are trying to minimize.

G UV UV Excitation S1 Ligand Singlet (S1) UV->S1 Absorption ISC Intersystem Crossing S1->ISC T1 Ligand Triplet (T1) (The Antenna) ISC->T1 Ln_Excited Ln Excited State (Eu: 5D0 / Tb: 5D4) T1->Ln_Excited Energy Transfer (Dexter) Ln_Ground Ln Ground State (7Fj) Ln_Excited->Ln_Ground Non-Radiative Emission Luminescence (Signal) Ln_Excited->Emission Radiative Decay Water Quencher: Water (OH) (Vibronic Coupling) Ln_Excited->Water Vibronic Quenching (Major Loss) BackTransfer Back Transfer (Thermal Loss) Ln_Excited->BackTransfer If T1 too low BackTransfer->T1

Figure 1: The Jablonski diagram showing the energy flow from ligand excitation to Lanthanide emission, highlighting the critical quenching pathways (Water and Back Transfer) that must be blocked.

Experimental Protocol: Determination of Hydration Number ( )

Use this protocol to validate if water coordination is your primary issue.

Reagents:

  • Sample Complex (10-50 µM concentration).[1]

  • Solvent A: HPLC-grade Water (

    
    ).[1]
    
  • Solvent B: Deuterium Oxide (

    
    , >99.9% atom D).[1]
    
  • Buffer: HEPES or Tris (non-coordinating buffers are preferred; avoid Phosphate or Citrate as they coordinate to Ln).[1]

Step-by-Step:

  • Preparation: Prepare two identical solutions of your complex.

    • Solution A: Dissolved in Buffer/

      
      .
      
    • Solution B: Dissolved in Buffer/

      
       (Lyophilize buffer first if necessary to remove 
      
      
      
      ).[1]
  • Excitation: Set excitation monochromator to the ligand absorption max (typically 260–300 nm for phenanthroline).

  • Emission: Monitor emission at the hypersensitive transition:

    • Eu³⁺: 612 nm (

      
      )[1]
      
    • Tb³⁺: 545 nm (

      
      )[1]
      
  • Decay Measurement: Record the luminescence decay curve (intensity vs. time) using a pulsed source (flash lamp or laser).

  • Fitting: Fit the decay curves to a mono-exponential function:

    
    .
    
    • Extract ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       and 
      
      
      
      .[1][2]
  • Calculation: Input values into the equations in Table 1 .

    • Result: If

      
      , your complex is coordinating water.[1] You must modify the ligand structure or add a synergistic antenna.
      

Troubleshooting Workflow

Follow this logic tree to resolve low signal issues.

Troubleshooting Start Problem: Low Fluorescence Signal CheckAbs Step 1: Check UV Absorption Start->CheckAbs AbsLow Absorption Low? CheckAbs->AbsLow Low OD AbsHigh Absorption High? CheckAbs->AbsHigh High OD ConcIssue Increase Concentration or Check Solubility AbsLow->ConcIssue Step2 Step 2: Measure Lifetime (H2O vs D2O) AbsHigh->Step2 CalcQ Calculate q (Hydration #) Step2->CalcQ Q_High q > 1 (Water Bound) CalcQ->Q_High Q_Low q ≈ 0 (No Water) CalcQ->Q_Low Sol1 Solution: Add Synergistic Ligand (TOPO, TPPO) or Encapsulate Q_High->Sol1 CheckEnergy Step 3: Check Energy Gap (T1) Q_Low->CheckEnergy GapBad T1 too close to Ln level CheckEnergy->GapBad GapGood T1 Gap is ideal CheckEnergy->GapGood Sol2 Solution: Modify Ligand (Electron Donating/Withdrawing) GapBad->Sol2 Sol3 Check for Oxygen Quenching (Degas sample) GapGood->Sol3

Figure 2: Logic flow for diagnosing fluorescence quenching in Lanthanide complexes.

References

  • Horrocks, W. D., & Sudnick, D. R. (1979).[1][3] "Lanthanide ion probes of structure in biology. Laser-induced luminescence decay constants provide a direct measure of the number of metal-coordinated water molecules."[3] Journal of the American Chemical Society.[3]

  • Bünzli, J.-C. G. (2010).[1] "Lanthanide Luminescence for Biomedical Analyses and Imaging." Chemical Reviews.

  • Beeby, A., et al. (1999).[1] "Luminescence lifetime of europium(III) and terbium(III) complexes in solution: a comparison of the Horrocks and Beeby methods." Journal of the Chemical Society, Perkin Transactions 2.[1]

  • Sabbatini, N., et al. (1993).[1] "Luminescense of Lanthanide Complexes with Photochemical Applications." Coordination Chemistry Reviews. (Foundational text on Energy Gap Law).[1]

Sources

Overcoming steric hindrance in 1,3,5-trisubstituted benzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Synthesis of 1,3,5-Trisubstituted Benzenes

Status: Online Ticket ID: STERIC-135-FIX Subject: Overcoming Steric Hindrance in Regioselective Arene Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Mission Statement

Welcome to the Precision Synthesis Support Center. You are likely here because your thermodynamic calculations suggest a 1,2,4-substitution pattern, or your catalyst died before installing the third substituent.[1] Accessing the 1,3,5-symmetry node requires fighting both kinetics and thermodynamics.[1][2] This guide provides valid, self-correcting protocols to enforce 1,3,5-regioselectivity against steric resistance.

Module 1: The Construction Approach (Cyclotrimerization)

Best for: De novo synthesis of symmetric 1,3,5-triaryl or trialkyl benzenes from alkynes.[1]

The Issue: Thermal cyclotrimerization of terminal alkynes favors the 1,2,4-isomer (asymmetric) due to sterics minimizing interactions in the transition state. To get the 1,3,5-isomer, you must use a catalyst that imposes a "steric clamp," forcing the alkynes to align head-to-tail.[1][2]

Root Cause Analysis:

  • Thermodynamics: 1,2,4-substitution is generally more stable.[1][2]

  • Mechanism: In low-valent metal catalysis, the metallacyclopentadiene intermediate determines regioselectivity.[2] Without bulky ligands, the "head-to-head" oxidative coupling is favored, leading to 1,2,4.[1]

Protocol: Cobalt/Rhodium-Catalyzed Regioselective Trimerization Reference Protocol derived from catalytic systems described in [1][7].

ParameterSpecificationRationale
Catalyst [Rh(cod)₂]BF₄ + H₈-BINAPThe bulky BINAP ligand creates a chiral pocket that disfavors the formation of the 1,2,4-metallacycle intermediate.
Alternative CoCl(PPh₃)₃Lower cost, but requires activation with zinc dust.[1] High 1,3,5-selectivity for aryl alkynes.[1][2]
Solvent Toluene or DCENon-coordinating solvents prevent competition for open coordination sites on the metal.[2]
Temperature Ambient to 60°CKeep T low to maintain kinetic control. High T promotes ligand dissociation and thermodynamic drift (1,2,4).[1][2]

Troubleshooting Workflow (DOT Visualization):

Cyclotrimerization_Troubleshooting Start Reaction Outcome? Isomer_124 Major Product: 1,2,4-Isomer Start->Isomer_124 Wrong Regio No_Rxn No Reaction / Low Yield Start->No_Rxn Catalyst Death Success Target: 1,3,5-Isomer Start->Success Yield > 80% Ligand_Bulk Ligand_Bulk Isomer_124->Ligand_Bulk Check Ligand Cone Angle Alkyne_Sterics Alkyne_Sterics No_Rxn->Alkyne_Sterics Substrate too bulky? Switch_BINAP Switch_BINAP Ligand_Bulk->Switch_BINAP Increase Bulk (Use H8-BINAP) Switch_BINAP->Success Increase_Cat_Load Increase_Cat_Load Alkyne_Sterics->Increase_Cat_Load Increase Cat to 5-10 mol% Switch_Indium Switch_Indium Alkyne_Sterics->Switch_Indium Use InCl3/2-Iodophenol System Increase_Cat_Load->Success Switch_Indium->Success

Caption: Decision tree for correcting regioselectivity drift in alkyne cyclotrimerization.

Module 2: The Late-Stage Functionalization (C-H Activation)

Best for: Installing a third group onto a 1,3-disubstituted benzene (e.g., m-xylene).[1]

The Issue: Electrophilic Aromatic Substitution (EAS) fails here because the 1,3-positions direct to the 4-position (ortho/para), not the 5-position (meta). You need a method that is purely sterically driven, ignoring electronics.[1][2]

The Solution: Ir-Catalyzed C-H Borylation Iridium catalysts ligated by bipyridines or phenanthrolines are sensitive to steric bulk.[2] They will exclusively activate the C-H bond that is least hindered.[2] In 1,3-disubstituted arenes, the C5 position is the only one flanked by two hydrogens, making it the "steric sweet spot" [3][6].[1][2]

Protocol: Steric-Directed C-H Borylation Based on Hartwig-Miyaura Borylation [3][11].

  • Pre-Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)[1][2]

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%).[2] Note: The t-butyl groups are critical for enforcing steric selectivity.

  • Boron Source: B₂pin₂ (bis(pinacolato)diboron).[1][2]

  • Conditions: THF or Hexane, 80°C, sealed tube.

Mechanistic Insight (Why it works): The active species is a tris-boryl Iridium(III) complex.[2] The C-H activation step is reversible.[2] If the metal tries to attack the crowded C2 or C4 positions, the steric clash with the dtbpy ligand destabilizes the transition state, reversing the step.[2] The C5 attack is the only pathway that proceeds to reductive elimination [12].[2]

Module 3: The Assembly Approach (Cross-Coupling)

Best for: Connecting three different aryl groups sequentially.[2]

The Issue: "The Third Coupling Problem." After installing two groups, the remaining site on the 1,3,5-core is sterically shielded.[1][2] Standard Pd(PPh₃)₄ fails because the oxidative addition is slow, and the bulky product cannot undergo reductive elimination, leading to dehalogenation or homocoupling.[1][2]

The Solution: Buchwald Ligands (Dialkylbiarylphosphines) You must use electron-rich, bulky phosphines like SPhos or XPhos .[2]

  • Electron Rich: Facilitates oxidative addition into the hindered C-Cl/C-Br bond.[2]

  • Bulky: Forces the Pd(II) intermediate into a specific conformation that accelerates reductive elimination [9][17].[2]

Comparison of Ligand Performance for 1,3,5-Systems:

LigandStructure ClassBest Use CaseSteric Tolerance
PPh₃ TriarylphosphineDO NOT USE. Fails for tri-ortho-substituted systems.[2]Low
SPhos BiarylphosphineExcellent for 1,3,5-systems with moderate bulk (e.g., -Me, -OMe).[1]High
XPhos BiarylphosphineThe "Sledgehammer."[2] Use for extremely bulky groups (e.g., t-Butyl, i-Pr).[1][2]Very High
P(t-Bu)₃ TrialkylphosphineGood alternative, but pyrophoric and less stable than Buchwald ligands.[1]High

Visualizing the Catalytic Cycle Bottleneck:

Suzuki_Sterics cluster_cycle Pd Catalytic Cycle (Steric Bottleneck) LPd0 L-Pd(0) OxAdd Oxidative Addition (Steric Barrier 1) LPd0->OxAdd Ar-Cl TransMet Transmetallation OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination (Steric Barrier 2) TransMet->RedElim Pd(II) Complex RedElim->LPd0 Product Release Note SPhos/XPhos lowers Barrier 2 by relieving steric strain RedElim->Note

Caption: The bulky Buchwald ligand accelerates the difficult Reductive Elimination step in sterically congested systems.[1]

FAQ: Troubleshooting & Specific Scenarios

Q: My acetophenone condensation using acid (p-TsOH) yields a black tar. Why? A: Acid-catalyzed cyclotrimerization requires water removal to drive equilibrium.[2]

  • Fix: Use Dodecylbenzenesulfonic acid (DBSA) under solvent-free conditions or use a Dean-Stark trap.[2] DBSA acts as both surfactant and catalyst, stabilizing the emulsion and improving yield [1].[1][2]

Q: I need to install a Fluorine atom at the 5-position of m-xylene. Can I use the Ir-borylation route? A: Yes, but with a modification.

  • Protocol: Perform the Ir-catalyzed borylation to get the 1,3-dimethyl-5-pinacolatoboron benzene. Then, perform a Copper-catalyzed fluorination (or iodination followed by halogen exchange) [3].[1][2] Direct electrophilic fluorination will fail (gives 4-fluoro isomer).[2]

Q: Can I use Microwave irradiation to force the Suzuki coupling? A: Yes, but monitor catalyst stability.

  • Recommendation: Use Pd-PEPPSI-IPr catalysts for microwave conditions.[2] The NHC ligand is more thermally stable than phosphines and handles the "heat spike" better, preventing Pd black precipitation [16].[2]

References

  • Zhao, Y., et al. "PTSA-catalyzed green synthesis of 1,3,5-triarylbenzene under solvent-free conditions."[1][2][3][4][5][6] Green Chemistry, 2010.[1][2][4] Link

  • Koduri, R. G., et al.[1][2][7] "A Solvent Free Green Approach for the Synthesis of 1,3,5-Triarylbenzenes." Rasayan Journal of Chemistry, 2024.[1][2][7] Link

  • Partridge, B. M., & Hartwig, J. F.[1][2][8] "Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation." Organic Letters, 2013.[1][2][8][9] Link[1]

  • Larsen, M. A., et al. "Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds."[1][2] Journal of the American Chemical Society, 2015.[2][10] Link[1]

  • Robbins, D. W., & Hartwig, J. F.[1][2] "Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation." Science, 2012.[1][2] Link[1]

  • Pabst, T. "Meta-selective C-H Borylation."[2] Princeton University/Chirik Group Research, 2022.[1][2] Link

  • Xu, Y., et al. "Regioselective synthesis of 1,3,5-substituted benzenes via the InCl(3)/2-iodophenol-catalyzed cyclotrimerization of alkynes."[1][2][11] Journal of Organic Chemistry, 2011.[1][2][11] Link[1]

  • Tanaka, K., et al. "Highly Chemo- and Regioselective Intermolecular Cyclotrimerization of Alkynes Catalyzed by Cationic Rhodium(I)."[1][2] Organic Letters, 2005.[1][2] Link[1]

  • Barder, T. E., et al. "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure."[2][12] Journal of the American Chemical Society, 2005.[2][12] Link[1]

  • Li, C., et al. "An efficient approach to the cyclotrimerisation of alkynes."[1][2] Arkivoc, 2013.[1][2][3] Link

  • Hartwig, J. F.[1][2][8][13] "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Functionalization." Accounts of Chemical Research, 2012.[1][2] Link[1]

  • Boller, T. M., et al. "Mechanism of the Iridium-Catalyzed Borylation of Arenes."[2] Journal of the American Chemical Society, 2005.[2][12] Link[1]

  • Valente, C., et al. "Pd-PEPPSI Complexes."[1][2] Sigma-Aldrich Technical Bulletin. Link

  • Martin, R., & Buchwald, S. L.[1][2][12] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008.[1][2] Link[1]

  • Hoshi, T., et al. "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction."[1][2] RSC Advances, 2021.[1][2] Link

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada-Corriu Cross-Coupling Reaction."[2] Chemistry - A European Journal, 2006.[1][2] Link[1]

  • Billingsley, K., & Buchwald, S. L.[1][2] "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides."[2] Journal of the American Chemical Society, 2007.[2] Link[1]

Sources

Thermal stability issues of phenanthroline-based MOFs at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Troubleshooting Thermal Stability & Degradation Case ID: PHEN-MOF-T500

Introduction: The Thermal Challenge

Welcome to the Technical Support Center. You are likely here because your 1,10-phenanthroline (phen) based Metal-Organic Framework (MOF) lost crystallinity after heating, or your TGA data shows unexpected weight loss.

Phenanthroline is a robust, rigid N-donor ligand often used to "lock" metal centers or act as an antenna for lanthanide luminescence. However, thermal stability in these systems is not a single variable—it is a competition between decoordination , ligand combustion , and pore collapse .

This guide bypasses general theory to address the specific failure modes you encounter in the lab.

Module 1: Diagnostic Triage (Reading the Failure)

User Question: "My TGA curve shows continuous weight loss from 50°C to 400°C. How do I know where my MOF actually decomposes?"

Technical Diagnosis: Continuous weight loss usually indicates overlapping thermal events . In phen-based MOFs, solvent release often bleeds into ligand decomposition if the pore activation is inefficient. You must distinguish between guest removal and framework breakdown.

The TGA Decision Protocol

Do not rely on a single ramp rate. Use this flowchart to validate your stability window.

TGA_Troubleshooting start START: TGA Analysis (Standard Ramp 10°C/min) step1 Is there a distinct plateau between 150°C and 300°C? start->step1 yes_plat YES: Framework likely stable. Weight loss >350°C is ligand decomposition. step1->yes_plat Clear Plateau no_plat NO: Continuous Slope step1->no_plat No Plateau check_solv Check Solvent Type: Is it DMF or Water? no_plat->check_solv high_bp High BP Solvent (DMF): Trapped in pores. Requires solvent exchange. check_solv->high_bp DMF/DMSO low_bp Low BP Solvent: Likely Framework Collapse or Amorphization. check_solv->low_bp MeOH/Acetone action1 Action: Run TGA-MS to identify off-gas. high_bp->action1 low_bp->action1

Figure 1: Diagnostic logic for interpreting continuous weight loss in phen-MOF TGA curves.

Data Interpretation Guide
Thermal EventTemperature RangeSignature in Phen-MOFs
Lattice Solvent Loss 50°C – 120°CSharp drop. Usually uncoordinated water/methanol.
Coordinated Solvent Loss 150°C – 250°CSlower drop. Common in Ln-phen MOFs where water coordinates to the metal. Critical Danger Zone for Collapse.
"The Plateau" 250°C – 350°CStability Window. Mass should be constant.[1]
Ligand Decomposition > 370°CSharp drop.[2] Phenanthroline carbonizes (N2) or burns (Air).[2]

Expert Insight: If your "plateau" still has a slight downward slope, your framework is likely "breathing" or slowly losing defects.[2] Real stability is a flat line [1, 2].

Module 2: Activation-Induced Collapse

User Question: "My MOF is crystalline after synthesis, but becomes amorphous after I dry it at 150°C. Why?"

Technical Diagnosis: You are experiencing Capillary Stress Collapse . Phenanthroline ligands are rigid, but if they are part of a flexible cluster or if the metal-ligand bond is kinetically labile (e.g., some Cu(II) or Zn(II) systems), the surface tension of the evaporating solvent can crush the pores [3, 4].

Mechanism of Failure

When liquid solvent evacuates a pore, it forms a meniscus. The tension exerted on the pore walls (


) is defined by the Young-Laplace equation:


Where

is surface tension and

is pore radius.[2] High surface tension solvents (Water, DMF) exert massive crushing forces on the framework.

Collapse_Mechanism cluster_0 Activation Process cluster_1 Correct Protocol A Solvated MOF (Pores filled with DMF) B Direct Heating (150°C, Vacuum) A->B F Solvent Exchange (Ethanol/Acetone) A->F Fix C Capillary Stress (Meniscus Formation) B->C D Ligand Rotation/ Bond Breaking C->D E Amorphous Phase (Collapsed Pores) D->E G Supercritical CO2 (Zero Surface Tension) F->G H Pristine Activated MOF G->H

Figure 2: The pathway to structural collapse during activation and the solvent exchange correction method.

Corrective Protocol: Solvent Exchange
  • Decant the mother liquor (DMF/Water).

  • Soak crystals in a low-surface-tension solvent (Acetone, Ethanol, or DCM) for 24 hours.

  • Refresh the solvent at least 3 times (once every 8 hours) to ensure complete removal of high-boiling DMF.

  • Activate at a lower temperature (e.g., 60-80°C) under dynamic vacuum, or use Supercritical CO2 drying (ScCO2) for fragile frameworks.[2]

Module 3: Chemical Stabilization Strategies

User Question: "I need my phen-MOF to survive 400°C for a catalysis reaction. It degrades at 320°C. What can I change?"

Technical Diagnosis: Thermal decomposition is often initiated by metal-ligand bond scission . To increase


 (decomposition temperature), you must strengthen this bond or shield it using the Hard-Soft Acid-Base (HSAB)  principle or steric blocking [5].
Strategy 1: Metal Node Engineering (HSAB)

Phenanthroline is a borderline/soft N-donor base.[2]

  • Mismatched: Binding phen to hard metals (like Zr(IV) or high-valent Lanthanides) without auxiliary carboxylates often leads to lower thermal stability because the N-M bond is the "weak link."

  • Matched: Binding phen to softer metals (Cu(II), Ni(II), Fe(II)) often results in higher thermal stability due to better orbital overlap.[2]

Recommendation: If using Lanthanides (Hard acids), ensure you have strong auxiliary linkers (like carboxylates) to form the primary lattice, using phen only as a chelating antenna, not the primary structural node [1].

Strategy 2: Hydrophobic Shielding

Water attacks the metal-ligand bond at high temperatures (hydrolysis).

  • Modify the Ligand: Use substituted phenanthrolines (e.g., 4,7-dimethyl-1,10-phenanthroline or 3,4,7,8-tetramethyl-1,10-phenanthroline).

  • Why? Methyl groups provide steric bulk and hydrophobicity, repelling moisture that catalyzes bond breaking at elevated temperatures [6].

Module 4: Environmental Factors (Inert vs. Air)

User Question: "Papers say this MOF is stable to 500°C, but mine burns at 350°C. Are they lying?"

Technical Diagnosis: Check your gas stream. Thermal stability is heavily dependent on the atmosphere.

  • Nitrogen/Argon (Inert): Decomposition is pyrolytic (bond breaking).[2] Phenanthroline carbonizes.

    
     is higher.[3]
    
  • Air/Oxygen (Oxidative): Decomposition is combustive .[2] The aromatic rings of phenanthroline react with

    
     exothermically. 
    
    
    
    is significantly lower (often by 100-150°C).[2]

Protocol for High-T Applications: Always purge your reactor or TGA with


 or Ar (flow rate > 20 mL/min) if you are strictly testing structural thermal stability.[2] If your application is in air (e.g., oxidation catalysis), you must accept the lower oxidative stability limit.

References

  • Synthesis, Structure, and Investigation of Terbium(III) Luminescent Metal-Organic Framework Based on (N-Morpholyl)-Functionalized 1,10-Phenanthroline. Crystals, 2021. [2][4]

  • The thermal stability of metal-organic frameworks. Coordination Chemistry Reviews, 2020.[3][5]

  • Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. Journal of Materials Chemistry A, 2023.

  • Understanding the Structural Collapse During Activation of Metal–Organic Frameworks with Copper Paddlewheels. Journal of Physical Chemistry C, 2019.

  • Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. Materials, 2023. [2]

  • Structures and Luminescent Sensing Properties of Terbium Metal–Organic Frameworks with Methyl-Decorated Phenanthroline Ligand. Molecules, 2024. [2]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of Phenanthroline Trimer Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Allure of Phenanthroline Trimers

1,10-Phenanthroline (phen) is a cornerstone in coordination chemistry, prized for its rigid, planar structure and robust bidentate chelation to metal ions.[1] Its extensive π-conjugated system gives rise to characteristic electronic absorption spectra, making it an excellent chromophore for spectroscopic studies.[2][3] While the monomeric and dimeric forms of phenanthroline ligands are well-documented, the progression to trimeric structures represents a significant leap in molecular complexity and functionality. These trimer ligands, featuring three interconnected phenanthroline units, offer expanded coordination pockets and unique photophysical properties, making them highly attractive for applications in supramolecular chemistry, catalysis, and the development of advanced therapeutic agents.

This guide provides an in-depth analysis of the UV-Vis absorption spectra of phenanthroline trimer ligands. We will dissect the electronic transitions that govern their spectral features, compare them objectively with their monomeric precursors and other common polypyridyl ligands like 2,2'-bipyridine, and provide a validated experimental protocol for their characterization. The focus will be on explaining the causality behind experimental observations and providing a framework for researchers to confidently analyze these complex systems.

Theoretical Underpinnings: Electronic Transitions in Polypyridyl Ligands

The UV-Vis absorption spectra of ligands like phenanthroline are dictated by the promotion of electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied orbitals.[4][5] For phenanthroline-based systems, two primary types of transitions are of interest:

  • π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[6][7] In phenanthroline, these transitions are responsible for the strong absorption bands typically observed in the deep UV region (~230 nm) and a more structured, intense band around 260-280 nm.[2][3][8]

  • n → π* Transitions: These are lower-energy, lower-intensity transitions involving the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital.[6][7] These transitions are often observed as weaker shoulders or bands at longer wavelengths, on the tail of the more intense π → π* absorptions.

The extension of conjugation, as seen when moving from a monomer to a trimer, systematically decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] This reduced energy gap directly translates to a shift in the absorption maxima (λ_max) to longer wavelengths, an effect known as a bathochromic shift or "red shift".

G Energy Level Diagram Showing ΔE decrease in Trimer (ΔE₃ < ΔE₁) HOMO_M HOMO (π) LUMO_M LUMO (π) HOMO_M->LUMO_M ΔE₁ (π→π) n_M n n_M->LUMO_M HOMO_T HOMO (π) LUMO_T LUMO (π) HOMO_T->LUMO_T ΔE₃ (π→π) n_T n n_T->LUMO_T ΔE₄ (n→π*)

Caption: Energy diagram illustrating the smaller HOMO-LUMO gap in a trimer vs. a monomer.

Comparative Spectral Analysis: Monomer vs. Trimer vs. Bipyridine

The key distinction in the UV-Vis spectrum of a phenanthroline trimer compared to its monomeric counterpart is the direct result of extended π-conjugation. This effect is also evident when comparing phenanthroline to 2,2'-bipyridine, a related but less rigid and less conjugated ligand.

Ligand TypeTypical λ_max (π → π*)Molar Absorptivity (ε)Key Spectral Features & Rationale
2,2'-Bipyridine ~235 nm, ~280 nmModerateLess rigid than phenanthroline, allowing for torsional freedom which can disrupt planarity and slightly decrease conjugation efficiency.[9][10]
1,10-Phenanthroline (Monomer) ~227 nm, ~265 nmHigh (~30,000 L·mol⁻¹·cm⁻¹)The rigid, planar structure enforced by the central benzene ring maximizes π-orbital overlap, leading to strong, well-defined absorption bands.[2][3]
Phenanthroline Trimer (Expected) >270 nm (major band)Very High (>60,000 L·mol⁻¹·cm⁻¹)Significant extension of the π-system across three units causes a pronounced bathochromic (red) shift. The larger chromophore area leads to a hyperchromic effect (increased molar absorptivity).[5][11]

Expert Insights:

The transition to a trimeric structure not only shifts the primary π → π* band to a longer wavelength but also often introduces new, complex absorption features. The linker units connecting the phenanthroline moieties can influence the degree of electronic communication between them. A fully conjugated linker will result in a single, highly red-shifted spectrum. In contrast, a non-conjugated, flexible linker may result in a spectrum that more closely resembles a superposition of the monomer spectrum, albeit with some perturbations due to through-space interactions.

The Impact of the Experimental Environment: Solvent Effects

The choice of solvent can significantly influence the position and intensity of absorption bands, a phenomenon known as solvatochromism.[12][13] This is a critical consideration for ensuring reproducible and accurate analysis.

  • Polar Solvents (e.g., Ethanol, Acetonitrile): Polar solvents can stabilize both the ground and excited states of the ligand. For n → π* transitions, polar protic solvents like ethanol can form hydrogen bonds with the nitrogen lone pairs, lowering the energy of the n orbital.[14] This increases the energy gap for the n → π* transition, resulting in a hypsochromic shift (blue shift). The effect on π → π* transitions is typically smaller but can lead to a slight bathochromic shift due to stabilization of the more polar excited state.[14]

  • Non-Polar Solvents (e.g., Hexane, Dichloromethane): In non-polar solvents, solute-solvent interactions are minimized, providing a spectrum that is closer to the intrinsic electronic properties of the molecule.

Causality in Experimental Choice: For initial characterization, performing scans in both a polar (e.g., acetonitrile) and a non-polar (e.g., dichloromethane) solvent is highly recommended.[15] Observing a hypsochromic shift of the lower-energy shoulder bands in the polar solvent provides strong evidence for their assignment as n → π* transitions.

Validated Experimental Protocol: Acquiring High-Fidelity UV-Vis Spectra

This protocol ensures accuracy and reproducibility in the analysis of phenanthroline trimer ligands. The core principle is the application of the Beer-Lambert Law, which establishes a linear relationship between absorbance (A), molar absorptivity (ε), concentration (c), and path length (l): A = εcl .[16][17]

Sources

A Comparative Guide to the Thermal Stability of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected thermal properties of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene (TPB), a complex, star-shaped organic ligand. Due to the nascent stage of research into this specific molecule, direct experimental thermogravimetric analysis (TGA) data is not yet publicly available. Therefore, this document leverages expert analysis of its constituent components and a comparative study with a structurally analogous material, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT), to provide a robust predictive guide for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Thermal Stability in Advanced Organic Materials

This compound is a molecule of significant interest in the fields of coordination chemistry, materials science, and supramolecular chemistry. Its unique architecture, featuring a central benzene core with three radiating 1,10-phenanthroline arms, makes it an exceptional candidate for the construction of intricate metal-organic frameworks (MOFs), luminescent sensors, and novel catalytic systems. The 1,10-phenanthroline units are renowned for their strong and rigid chelation to metal ions.

For these high-performance applications, thermal stability is a critical parameter. The ability of a ligand to withstand high temperatures without decomposing is paramount for the synthesis of robust materials and for their operational longevity in devices that may be subjected to thermal stress. Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating this property, providing a quantitative measure of mass loss as a function of temperature.

Predicted Thermal Behavior of this compound

While a TGA curve for TPB is not available, we can infer its thermal decomposition characteristics by examining its fundamental building block, 1,10-phenanthroline. Studies on the thermal analysis of 1,10-phenanthroline monohydrate reveal a two-step decomposition process. The initial weight loss, occurring around 100-110 °C, is attributed to the loss of water of hydration. The anhydrous 1,10-phenanthroline molecule itself begins to degrade at approximately 250 °C, with complete decomposition by 340 °C under an inert atmosphere.

For the larger, more complex TPB molecule, we can anticipate a significantly higher thermal stability. The covalent linkage of three phenanthroline units to a central benzene ring will create a more rigid and thermally robust structure. The decomposition of TPB is likely to be a multi-step process, with the initial stages possibly involving the scission of the phenanthroline-benzene bonds, followed by the fragmentation of the individual heterocyclic rings at higher temperatures. It is reasonable to predict that the onset of decomposition for TPB will be substantially higher than that of isolated 1,10-phenanthroline, likely exceeding 400 °C.

Comparative Analysis with a Structural Analogue: 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT)

To provide a tangible comparison, we will consider the thermal properties of 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT). TPT shares key structural similarities with TPB; it is a star-shaped molecule with a central aromatic core (a triazine ring) and three radiating nitrogen-containing heterocyclic arms (pyridyl groups). This structural analogy makes TPT an excellent model for understanding the thermal behavior of TPB.

Research into the polymorphs of TPT has provided insights into its thermal stability. The decomposition of TPT is influenced by its crystal packing, but generally, it is a thermally stable compound. The triazine core, like the benzene core in TPB, is a thermally robust aromatic system. The pyridyl arms are also aromatic and contribute to the overall stability.

Below is a comparative table summarizing the key features of TPB and TPT relevant to their thermal stability.

FeatureThis compound (TPB)2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT)
Central Core Benzene1,3,5-Triazine
Chelating Arms 1,10-PhenanthrolinePyridine
Molecular Weight ~636 g/mol ~312 g/mol
Key Structural Feature Fused aromatic rings in phenanthrolineSingle aromatic rings in pyridine
Predicted Onset of Decomposition > 400 °CHigh, influenced by crystalline form
Decomposition Pathway Likely multi-step, involving cleavage of arm-core bonds and subsequent ring fragmentation.Expected to be a complex, multi-step process.

The greater molecular weight and the presence of the more complex, fused-ring phenanthroline units in TPB suggest that it will exhibit a higher thermal stability compared to TPT. The increased number of aromatic rings and the more intricate three-dimensional structure of TPB will likely lead to stronger intermolecular forces and a higher energy requirement for decomposition.

Experimental Protocol for Thermogravimetric Analysis

To obtain empirical TGA data for TPB or its analogs, the following experimental protocol is recommended:

  • Instrument Preparation:

    • Use a calibrated thermogravimetric analyzer with a high-precision balance.

    • Ensure the sample holder (typically a platinum or alumina crucible) is clean and has been tared.

  • Sample Preparation:

    • Ensure the sample is dry and free of residual solvents. This can be achieved by drying the sample in a vacuum oven at a temperature below its melting or decomposition point.

    • Accurately weigh 5-10 mg of the sample into the tared crucible.

  • TGA Measurement Parameters:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of decomposition steps.

    • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition (Tonset), which is often defined as the temperature at which 5% weight loss occurs.

    • Identify the temperatures of maximum rates of weight loss from the derivative of the TGA curve (the DTG curve).

    • Determine the percentage of residual mass at the final temperature.

Visualization of Structural Comparison and Thermal Stability Factors

The following diagram illustrates the structural comparison between TPB and TPT and highlights the key factors that influence their thermal stability.

G cluster_2 Factors Influencing Thermal Stability TPB_Core Benzene Core Phen_Arm1 Phenanthroline Arm TPB_Core->Phen_Arm1 Phen_Arm2 Phenanthroline Arm TPB_Core->Phen_Arm2 Phen_Arm3 Phenanthroline Arm TPB_Core->Phen_Arm3 Aromaticity High Aromaticity TPB_Core->Aromaticity Molecular_Weight Higher Molecular Weight TPB_Core->Molecular_Weight Structural_Rigidity Structural Rigidity Phen_Arm1->Structural_Rigidity TPT_Core Triazine Core Pyr_Arm1 Pyridine Arm TPT_Core->Pyr_Arm1 Pyr_Arm2 Pyridine Arm TPT_Core->Pyr_Arm2 Pyr_Arm3 Pyridine Arm TPT_Core->Pyr_Arm3 TPT_Core->Aromaticity Pyr_Arm1->Structural_Rigidity Intermolecular_Forces Strong Intermolecular Forces

Caption: Structural comparison of TPB and TPT and key determinants of thermal stability.

References

  • Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine - ResearchGate. [Link]

  • Polymorphs of 2,4,6-tris(4-pyridyl)-1,3,5-triazine and their mechanical properties - PubMed. [Link]

  • 1,3,5-Triazine - NIST WebBook - National Institute of Standards and Technology. [Link]

  • Synthesis and characterization of star shape compounds - ResearchGate. [Link]

  • Design of Linear and Star-Shaped Macromolecular Organic Semiconductors for Photonic Applications - PubMed. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of specialized research chemicals is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene, a complex nitrogen-containing heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this procedure is grounded in the principles of chemical safety and informed by the known hazards of its structural analog, 1,10-phenanthroline.

Understanding the Hazard Profile: An Evidence-Based Approach

This compound is a large molecule comprised of a central benzene ring bonded to three 1,10-phenanthroline units.[1][2] 1,10-phenanthroline is a well-characterized heterocyclic organic compound.[3] Safety data for 1,10-phenanthroline consistently highlights several key hazards that must be considered when handling its derivatives.

The primary hazards associated with 1,10-phenanthroline include:

  • Acute Oral Toxicity : It is classified as "Toxic if swallowed."[4][5]

  • Environmental Hazard : It is recognized as being "Very toxic to aquatic life with long lasting effects."[4]

  • Combustibility : It is a combustible solid that can emit toxic fumes when heated to decomposition.[5][6]

Given that this compound contains three of these phenanthroline moieties, it is prudent and scientifically sound to assume it carries a similar, if not amplified, hazard profile. Therefore, it must be treated as a hazardous waste material. Under no circumstances should this compound be disposed of in standard laboratory trash or flushed down the drain.[7]

Disposal Protocol: A Step-by-Step Guide

This protocol is designed to ensure the safe and compliant disposal of this compound from a laboratory setting. Adherence to your institution's specific hazardous waste management plan, which should align with EPA guidelines, is mandatory.[8][9]

Step 1: Immediate Containment and Labeling
  • Primary Container : Ensure the waste compound, whether in solid form or in a solution, is stored in its original container or a chemically compatible, sealable waste container. The container must be in good condition, with a tightly fitting lid to prevent any release.

  • Labeling : Proper labeling is crucial for the safety of all personnel. Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date accumulation started.

    • The primary hazards: "Toxic," "Environmental Hazard."

    • The laboratory or research group information.

Step 2: Segregation and Storage
  • Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste professionals. It should be segregated as a solid organic hazardous waste.

  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within your laboratory.[9][10] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions : Keep the container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5][11]

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS) : Once you are ready to have the waste removed, contact your institution's EHS or Hazardous Waste Management department. Do not attempt to transport the waste outside of your laboratory.

  • Waste Pickup Request : Follow your institution's procedure for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.

  • Professional Removal : Trained hazardous waste professionals will collect the waste from your laboratory's SAA for transport to a licensed treatment, storage, and disposal facility (TSDF).[12]

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_lab In the Laboratory cluster_ehs EHS / Waste Management A Generation of this compound Waste B Is the container suitable and sealable? A->B C Transfer to a compatible, sealed waste container B->C No D Affix Hazardous Waste Label - Full Chemical Name - Hazards (Toxic, Environmental) - Date and PI Info B->D Yes C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Request Waste Pickup from EHS E->F G Trained Professional Collection from SAA F->G H Transport to Central Accumulation Area G->H I Shipment to Licensed TSDF H->I

Disposal Workflow for this compound
Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes the key toxicological and regulatory information for its parent compound, 1,10-phenanthroline, which informs our disposal strategy.

ParameterValue (for 1,10-Phenanthroline)Source
Oral LD50 (Rat) 132 mg/kg[5]
GHS Hazard Statements H301: Toxic if swallowedH410: Very toxic to aquatic life with long lasting effects
UN Number 2811[3][4]
Hazard Class 6.1 (Toxic Solid)[4]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant[4]

This data underscores the necessity of treating this compound as a hazardous material and disposing of it through a certified hazardous waste management stream.

By adhering to these scientifically-grounded procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem, reinforcing the trust placed in us as responsible scientific professionals.

References

  • Carl ROTH. (2024). Safety Data Sheet: 1,10-Phenanthroline monohydrate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,10-Phenanthrolin-5-amine. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,10-Phenanthroline. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Operational Safety & Logistics Manual
Audience: Senior Researchers, EHS Officers, and Drug Development Scientists

Introduction: The Philosophy of "Unknown Potency"

As a Senior Application Scientist, I often see a dangerous complacency when handling "ligands" versus "active pharmaceutical ingredients" (APIs). 1,3,5-Tri(1,10-phenanthrolin-5-yl)benzene is not just a structural building block for Metal-Organic Frameworks (MOFs) or supramolecular cages; it is a large, nitrogen-rich aromatic system with significant potential for biological interaction.

The Core Risk: Phenanthroline derivatives are potent chelators. If internalized, they can strip essential metal ions (Zn²⁺, Fe²⁺) from metalloenzymes, leading to cytotoxicity. Furthermore, this specific trimeric structure is often handled as a fine, electrostatic powder, increasing inhalation risks, and is frequently dissolved in permeating solvents like DMSO or DMF, creating a transdermal delivery vector.

This guide moves beyond generic compliance. It establishes a containment protocol designed to protect your biological integrity and your experimental data.

Part 1: The Hazard Landscape

Before selecting PPE, we must define the enemy. We are managing two distinct states of matter with this chemical:

StatePrimary HazardMechanism of InjuryCritical Control Point
Solid (Powder) Inhalation & Contamination Nanoparticulate dust settles in alveoli; electrostatic spread contaminates balances and bench surfaces.Engineering: Weighing inside a filtered enclosure or fume hood.
Solution (in DMSO/DMF) Transdermal Absorption The Carrier Effect: DMSO permeates standard nitrile gloves in <10 minutes, carrying the toxic ligand through the glove and into the bloodstream.PPE: Double-gloving with specific material selection (Laminate/Nitrile).

Part 2: The PPE Specification Matrix

Do not rely on standard "blue nitrile" gloves for the solution phase of this workflow.

Hand Protection (The Critical Barrier)
  • Dry Handling: Standard Nitrile (minimum 4 mil).

  • Solution Handling (DMSO/DMF/DMAc): You must utilize a Double-Glove System .

LayerMaterial SpecificationFunction
Inner Layer Silver Shield™ / Norfoil™ (Laminate) Chemical Barrier: Impermeable to DMSO/DMF for >4 hours. Prevents "carrier solvent" breakthrough.
Outer Layer Standard Nitrile (5-8 mil) Mechanical Barrier: Protects the fragile laminate inner glove from tears and provides grip (laminate is slippery).
Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood is unavailable/cleaning spills): Half-face respirator with P100 (HEPA) cartridges for particulates. Note: N95 masks are insufficient for ultrafine chemical dusts in high-concentration spills.

Eye & Body Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient for fine powders that can drift around lenses.

  • Body: Tyvek® lab coat (disposable) preferred over cotton. Cotton fibers can trap dust and release it later in "clean" areas (e.g., offices, cafeterias).

Part 3: Operational Protocol (Step-by-Step)

This protocol utilizes the "Clean Hand / Dirty Hand" technique to prevent cross-contamination of laboratory surfaces.

Phase A: Weighing & Transfer (Solid State)
  • Static Neutralization: This ligand is highly electrostatic. Use an ionizing bar or anti-static gun on the weigh boat before adding the powder.

  • Draft Shielding: Turn off the active sash alarm (temporarily) and lower the sash to the minimum working height.

  • The Transfer: Use a disposable anti-static spatula. Do not pour from the bulk container.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened wipe (methanol solubilizes the ligand better than water, preventing dust smears).

Phase B: Solubilization (The High-Risk Moment)

Context: You are likely dissolving this in DMSO or DMF for MOF synthesis.

  • Don PPE: Apply the Silver Shield™ laminate gloves first, followed by nitrile gloves.

  • Solvent Addition: Add solvent slowly. The dissolution is often endothermic; ensure the vessel is secured.

  • Inspection: Check outer gloves immediately after handling. If any liquid touches the outer nitrile glove, assume breakthrough to the laminate layer is imminent.

    • Action: Remove outer glove, inspect inner glove. If dry, don new outer glove.

Part 4: Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound, prioritizing engineering controls over PPE.

SafetyProtocol Start START: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution Solution Phase (DMSO/DMF/Organic Solvents) StateCheck->Solution EngControl ENGINEERING CONTROL: Fume Hood or Balance Enclosure Solid->EngControl Static Step: Neutralize Static (Ionizer/Gun) EngControl->Static PPE_Solid PPE: Nitrile Gloves + Splash Goggles + Tyvek Coat Static->PPE_Solid Disposal DISPOSAL: Solid: Hazardous Waste Liquid: Halogenated/Organic Waste PPE_Solid->Disposal RiskAlert CRITICAL RISK: Carrier Solvent Permeation Solution->RiskAlert PPE_Liquid PPE REQUIRED: Double Glove System (Inner: Laminate | Outer: Nitrile) RiskAlert->PPE_Liquid PPE_Liquid->Disposal

Caption: Operational logic flow distinguishing between solid-state inhalation risks and solution-phase permeation risks.

Part 5: Disposal & Emergency Response

Disposal Strategy

This compound is Very Toxic to Aquatic Life (Category 1).[1]

  • Never dispose of down the drain.

  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Phenanthroline Derivative."

  • Liquid Waste: Segregate into "Organic Waste" streams. If dissolved in DMSO, do not mix with oxidizers (e.g., Nitric Acid) as this can lead to energetic reactions.

Emergency Spill Procedures
  • Powder Spill:

    • Do not dry sweep. This aerosolizes the ligand.

    • Cover with wet paper towels (methanol or water) to dampen.

    • Scoop into a waste container.[2]

  • Solution Spill (DMSO/DMF):

    • Evacuate the immediate area (vapors).

    • Absorb with vermiculite or polypropylene pads.

    • Do not touch with standard nitrile gloves; use tongs or Silver Shield gloves.

References

  • PubChem. (n.d.). 1,10-Phenanthroline Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Working with Chemicals. United States Department of Labor. Retrieved from [Link]

Sources

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